molecular formula C9H6BrNO2 B1279479 6-bromo-7-methyl-1H-indole-2,3-dione CAS No. 129833-54-1

6-bromo-7-methyl-1H-indole-2,3-dione

Cat. No.: B1279479
CAS No.: 129833-54-1
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-7-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRDSCDZYHHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459481
Record name 6-bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129833-54-1
Record name 6-Bromo-7-methyl-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129833-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and predicted biological activities of 6-bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted isatin derivatives.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, some core physicochemical properties have been identified.

PropertyValueSource
CAS Number 129833-54-1ChemicalBook
Molecular Formula C₉H₆BrNO₂ChemicalBook
Molecular Weight 240.05 g/mol ChemicalBook
Melting Point 267-269 °CChemicalBook
Canonical SMILES CC1=C(C2=C(C=C1)NC(=O)C2=O)BrPubChem
InChI Key GTMRDSCDZYHHFY-UHFFFAOYSA-NPubChem

Predicted Synthesis

A plausible synthetic route for this compound is the Sandmeyer isatin synthesis, a well-established method for preparing substituted isatins from anilines.[1]

Proposed Experimental Protocol

Step 1: Synthesis of the isonitrosoacetanilide intermediate.

  • Dissolve 2-bromo-3-methylaniline in a suitable solvent such as a mixture of concentrated hydrochloric acid and water.

  • To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Heat the reaction mixture to reflux for a specified period, typically 1-2 hours, to facilitate the condensation reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated isonitroso-2'-bromo-3'-methylacetanilide by filtration.

  • Wash the solid with water and dry under vacuum.

Step 2: Cyclization to this compound.

  • Carefully add the dried isonitroso-2'-bromo-3'-methylacetanilide intermediate to concentrated sulfuric acid at a controlled temperature, typically not exceeding 70-80°C.

  • Stir the mixture at this temperature for a short duration to effect cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

Synthetic Workflow Diagram

Synthesis_of_this compound cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization 2-bromo-3-methylaniline 2-bromo-3-methylaniline Reaction_Vessel_1 Reaction Vessel (HCl, H2O, Reflux) 2-bromo-3-methylaniline->Reaction_Vessel_1 Chloral_hydrate Chloral_hydrate Chloral_hydrate->Reaction_Vessel_1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction_Vessel_1 Isonitrosoacetanilide Isonitroso-2'-bromo-3'-methylacetanilide Reaction_Vessel_1->Isonitrosoacetanilide Reaction_Vessel_2 Reaction Vessel (Conc. H2SO4, Heat) Isonitrosoacetanilide->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Proposed synthesis of this compound.

Predicted Biological Activities and Potential Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of halogen and methyl substituents on the isatin core can significantly modulate these activities.

Predicted Activities Based on Structural Analogs
Biological ActivityRationale and Supporting Evidence for Substituted Isatins
Anticancer Halogenated isatins, particularly at the 5- and 7-positions, have demonstrated potent cytotoxic effects against various cancer cell lines. Brominated isatins have been shown to induce apoptosis and inhibit cell cycle progression.[4] The presence of a methyl group can also influence activity.
Antimicrobial Isatin derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Halogenation often enhances this activity.[5]
Kinase Inhibition The isatin scaffold is a known ATP-competitive inhibitor of various protein kinases, including glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs). Substitutions on the aromatic ring are crucial for potency and selectivity.[6]
Caspase Inhibition Certain substituted isatins have been identified as inhibitors of caspases, key enzymes in the apoptotic pathway. This suggests a potential role in modulating programmed cell death.
Potential Signaling Pathway Involvement: Kinase Inhibition

Based on the known activity of other isatin derivatives, this compound is a candidate for the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition Isatin_Derivative 6-bromo-7-methyl- 1H-indole-2,3-dione Isatin_Derivative->Receptor_Tyrosine_Kinase Inhibition Isatin_Derivative->Signaling_Cascade Inhibition

References

An In-depth Technical Guide to 6-bromo-7-methylisatin: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] The isatin core is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the hypothetical compound 6-bromo-7-methylisatin, providing a comprehensive overview of its predicted chemical structure, properties, and potential biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 6-bromo-7-methylisatin features the characteristic isatin core with a bromine atom at the 6-position and a methyl group at the 7-position of the aromatic ring.

Chemical Structure:

Physicochemical Properties

The predicted physicochemical properties of 6-bromo-7-methylisatin are summarized in the table below, estimated from the properties of 7-methylisatin and 7-bromoisatin.[2][3][4][5]

PropertyPredicted ValueReference Analogs
Molecular Formula C₉H₆BrNO₂-
Molecular Weight 240.06 g/mol -
Appearance Likely a yellow to orange or reddish-brown crystalline solid7-methylisatin (yellow to orange), 7-bromoisatin (reddish-brown solid)[2][6]
Melting Point Expected to be >200 °C (with decomposition)7-methylisatin (265-273 °C), 7-bromoisatin (191-198 °C)[2][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and ethanol.Isatin derivatives are generally soluble in polar organic solvents.[2][7]
Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic data for 6-bromo-7-methylisatin, extrapolated from known data for 7-methylisatin and other substituted isatins.[2][8][9]

TechniquePredicted DataRationale
¹H NMR Aromatic protons as multiplets in the downfield region (δ 7.0-8.0 ppm). A singlet for the methyl group protons (δ ~2.5 ppm). A broad singlet for the N-H proton (δ >10 ppm).Based on the spectra of 7-methylisatin and the deshielding effect of the bromine atom.[2][10]
¹³C NMR Two carbonyl carbons in the downfield region (δ ~160-185 ppm). Aromatic carbons between δ 110-150 ppm. A methyl carbon signal in the upfield region (δ ~15-20 ppm).By analogy with 1-methylisatin and considering the substituent effects.[2]
IR (Infrared) N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system (~1700-1750 cm⁻¹).Characteristic peaks for the isatin scaffold.[2][9]
Mass Spec. Molecular ion peak [M]⁺ at m/z 239/241 (due to bromine isotopes). Fragmentation would likely involve the loss of CO and Br.Typical fragmentation pattern for isatin derivatives.[11]

Synthesis and Experimental Protocols

While a specific synthesis for 6-bromo-7-methylisatin has not been reported, a plausible route would be the Sandmeyer isatin synthesis, a well-established method for preparing substituted isatins from anilines.[12][13][14]

Proposed Synthesis Workflow

The diagram below illustrates a potential synthetic pathway for 6-bromo-7-methylisatin starting from 3-bromo-2-methylaniline.

G Proposed Synthesis of 6-bromo-7-methylisatin cluster_start Starting Material cluster_reaction1 Step 1: Formation of Isonitrosoacetanilide cluster_reaction2 Step 2: Cyclization A 3-bromo-2-methylaniline B Chloral hydrate, Hydroxylamine HCl, Na2SO4, HCl (aq) A->B Reacts with C (E)-N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide B->C Forms D Concentrated H2SO4, heat C->D Reacts with E 6-bromo-7-methylisatin D->E Yields

Caption: Proposed Sandmeyer synthesis of 6-bromo-7-methylisatin.

Detailed Experimental Protocol (General)

Step 1: Synthesis of (E)-N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a round-bottom flask, dissolve 3-bromo-2-methylaniline in a suitable solvent (e.g., water with HCl).

  • Add a solution of chloral hydrate and sodium sulfate in water.

  • To this mixture, add a solution of hydroxylamine hydrochloride in water.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of 6-bromo-7-methylisatin

  • Carefully add the dried (E)-N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide in portions to concentrated sulfuric acid, keeping the temperature controlled.

  • After the addition is complete, gently heat the mixture to facilitate cyclization.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 6-bromo-7-methylisatin.

  • Filter the crude product, wash thoroughly with water until the washings are neutral, and dry.

Purification Protocol

Purification of the crude isatin derivative can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[15][16]

  • Dissolve the crude product in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry them.

Characterization Protocol

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on an ATR accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Potential Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[17][18][19] The introduction of halogen and methyl substituents on the isatin ring has been shown to modulate these activities.[20][21]

Anticipated Biological Profile
  • Anticancer Activity: Many halogenated isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[20][22] The presence of a bromine atom in 6-bromo-7-methylisatin suggests it could be a candidate for anticancer drug discovery.

  • Antimicrobial Activity: Isatin derivatives are also known for their antibacterial and antifungal properties.[15][23] The lipophilicity conferred by the bromo and methyl groups might enhance its ability to penetrate microbial cell membranes.

  • Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including kinases and caspases.[8] 7-Methylisatin, for instance, is an inhibitor of glycogen synthase kinase-3β (GSK-3β).[2] It is plausible that 6-bromo-7-methylisatin could also exhibit inhibitory activity against certain enzymes.

Hypothetical Signaling Pathway

Based on the known mechanisms of other substituted isatins, 6-bromo-7-methylisatin could potentially exert its anticancer effects by inducing apoptosis through the inhibition of a key signaling pathway, such as a protein kinase pathway.

G Hypothetical Apoptosis Induction Pathway cluster_compound Compound Action cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome A 6-bromo-7-methylisatin B Protein Kinase X (e.g., GSK-3β) A->B Inhibits C Pro-apoptotic Proteins (e.g., Bax, Bak) B->C Activates D Anti-apoptotic Proteins (e.g., Bcl-2) B->D Inhibits E Mitochondrial Outer Membrane Permeabilization C->E Induces D->C Inhibits F Caspase Activation E->F Leads to G Apoptosis F->G Executes

Caption: Hypothetical signaling pathway for apoptosis induction by 6-bromo-7-methylisatin.

Conclusion

While direct experimental data on 6-bromo-7-methylisatin is currently lacking, a comprehensive analysis of related isatin derivatives allows for a strong prediction of its chemical properties, a plausible synthetic route, and its potential as a biologically active molecule. The information presented in this guide provides a solid foundation for researchers interested in the synthesis and evaluation of this novel compound for applications in medicinal chemistry and drug discovery. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of 6-bromo-7-methylisatin.

References

Technical Guide: 6-Bromo-7-methyl-1H-indole-2,3-dione (CAS Number 129833-54-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin, is a substituted isatin derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of halogen and methyl substituents on the indole ring is a common strategy to enhance the therapeutic properties of the isatin scaffold. This technical guide provides a comprehensive overview of the available information on the properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in the publicly available literature. The following table summarizes key chemical properties and provides data for closely related compounds for reference.

PropertyValue (this compound)Reference Compound and Value
Molecular Formula C₉H₆BrNO₂-
Molecular Weight 240.05 g/mol -
CAS Number 129833-54-1-
Appearance Solid (predicted)6-Bromo-1H-indole-2,3-dione: Solid
Melting Point Not available7-Methylisatin: 270-272 °C
Solubility Not available7-Methylisatin: Sparingly soluble in water; Soluble in polar organic solvents such as DMF, DMSO, and ethanol.[1]
1H NMR Not available7-Methylisatin (in CDCl₃): Aromatic protons as multiplets between 7.08-7.60 ppm and the methyl protons as a singlet at 3.22 ppm.[1]
13C NMR Not available-
Mass Spectrum Not available6-Bromo-1H-indole: Molecular ion peaks at m/z 195 and 197.[2]
IR Spectrum Not available-

Synthesis

Proposed Synthetic Pathway: Sandmeyer Isatin Synthesis

The synthesis of this compound would likely start from 3-bromo-2-methylaniline.

G cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization A 3-Bromo-2-methylaniline C 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide A->C Reaction B Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl B->C Reagents D 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide F This compound D->F Heating E Concentrated Sulfuric Acid E->F Catalyst

Proposed Sandmeyer synthesis of this compound.
Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.

  • To this solution, add a solution of 3-bromo-2-methylaniline in dilute hydrochloric acid.

  • Finally, add an aqueous solution of hydroxylamine hydrochloride.

  • Heat the reaction mixture. The formation of a precipitate indicates the formation of the isonitrosoacetanilide intermediate.

  • Cool the mixture and filter the precipitate. Wash the solid with water and dry thoroughly.

Step 2: Cyclization to this compound

  • Slowly add the dried 2-(hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.

  • After the addition is complete, continue heating the mixture for a short period to ensure complete cyclization.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated this compound is then collected by filtration.

  • Wash the product with cold water until the filtrate is neutral and then dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce, the anticancer properties of isatin derivatives are well-documented. The presence of a bromine atom at the 6-position and a methyl group at the 7-position is anticipated to modulate the biological activity of the isatin core.

Anticancer Activity of Related Compounds

Studies on substituted isatins have demonstrated potent cytotoxic effects against a variety of cancer cell lines. For instance, a derivative of 5-bromo-7-methylisatin has shown good inhibitory activity against various cancer cell lines.[1][3] Isatin derivatives are known to induce apoptosis and cause cell cycle arrest in cancer cells.

Proposed Mechanism of Action

The anticancer mechanism of isatin derivatives is often multifactorial. Based on the literature for this class of compounds, this compound is hypothesized to exert its effects through the following mechanisms:

  • Induction of Apoptosis: Isatin derivatives can trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, often G2/M or G1.

  • Inhibition of Protein Kinases: A key mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others within the PI3K/Akt and MAPK/ERK signaling pathways.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may exert its anticancer effects, based on the known mechanisms of similar isatin derivatives.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling GF Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Isatin 6-Bromo-7-methylisatin Isatin->RTK Isatin->PI3K Akt Akt Isatin->Akt RAF RAF Isatin->RAF PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

Hypothesized signaling pathway for the anticancer activity of 6-bromo-7-methylisatin.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

In Vivo Antitumor Activity (Xenograft Model)

This protocol assesses the efficacy of the compound in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cancer Cell Lines B MTT Assay A->B D Apoptosis Assay (Flow Cytometry) A->D C IC50 Determination B->C F Xenograft Model (Mice) C->F Promising candidates advance E Mechanism of Action Studies D->E G Compound Administration F->G H Tumor Growth Monitoring G->H I Efficacy & Toxicity Assessment H->I

General workflow for the preclinical evaluation of anticancer compounds.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While specific experimental data for this compound is limited, the extensive research on related isatin derivatives provides a strong rationale for its investigation. The synthetic route is accessible through established methods like the Sandmeyer synthesis. The anticipated biological activities, including the induction of apoptosis and inhibition of key cancer-related signaling pathways, make it a compelling candidate for further study. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to fully elucidate its therapeutic potential.

References

Spectroscopic Data for 6-bromo-7-methyl-1H-indole-2,3-dione: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data for 6-bromo-7-methyl-1H-indole-2,3-dione (also known as 6-bromo-7-methylisatin) did not yield specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), or Infrared (IR) spectra for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested detailed experimental protocols or quantitative spectroscopic information for this particular molecule.

While data exists for structurally related compounds, such as 7-methylisatin, 6-bromo-1H-indole-2,3-dione, and other substituted indoles, this information is not directly applicable to the specific substitution pattern of this compound. The electronic and steric environment created by the simultaneous presence of a bromine atom at the 6-position and a methyl group at the 7-position of the isatin core will uniquely influence its spectroscopic characteristics.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations for this compound at this time. Further experimental work to synthesize and characterize this compound would be required to generate the necessary spectroscopic information.

For researchers interested in this area, resources for related compounds that could serve as a comparative reference include:

  • 7-Methylisatin: Spectroscopic data and biological activities are documented in various chemical and medicinal chemistry journals.

  • 6-Bromo-1H-indole-2,3-dione: This compound is commercially available, and its basic properties are listed in supplier catalogs, though detailed public spectroscopic data may be limited.

Should experimental data for this compound become publicly available, a detailed technical guide could be compiled.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-bromo-7-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 6-bromo-7-methylisatin. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related analogs, namely 7-methylisatin and 6-bromoisatin, and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 6-bromo-7-methylisatin in research and development settings.

Introduction to 6-bromo-7-methylisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The strategic substitution on the aromatic ring of the isatin core allows for the fine-tuning of their physicochemical properties and pharmacological profiles. 6-bromo-7-methylisatin incorporates a bromine atom at the C6 position and a methyl group at the C7 position. These substitutions are expected to significantly influence the electron distribution within the aromatic system and, consequently, its chemical reactivity and interactions with biological targets. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and advancement of this compound in any research or development pipeline.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 6-bromo-7-methylisatin. These predictions are derived from the known spectral data of 7-methylisatin and 6-bromoisatin, taking into account the expected electronic effects of the bromo and methyl substituents on the isatin scaffold. The numbering of the atoms for spectral assignment is shown in the diagram below.

G cluster_isatin C2 C3 N1 C7a C3a C4 C5 C6 C7

Figure 1: Chemical structure of 6-bromo-7-methylisatin with atom numbering.

¹H NMR Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2s (broad)1HN1-H
~7.6d1HH-4
~7.0d1HH-5
~2.4s3HC7-CH₃

Note: The chemical shifts of the aromatic protons (H-4 and H-5) are predicted to be doublets due to coupling with each other. The exact coupling constant (J-value) is expected to be in the range of 8-9 Hz.

¹³C NMR Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~184C3
~159C2
~150C7a
~140C4
~125C5
~122C3a
~118C7
~115C6
~15C7-CH₃

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-bromo-7-methylisatin. This protocol is based on standard practices for the analysis of isatin derivatives.[1]

Sample Preparation
  • Weigh approximately 5-10 mg of 6-bromo-7-methylisatin directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for isatins due to their good solubility and the ability to observe the N-H proton.

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound) should be added.

NMR Instrument Parameters

Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent)

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (isatins can have long relaxation times for quaternary carbons).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K.

Data Processing
  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. For ¹H NMR, the residual solvent peak of DMSO-d₆ is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ 39.52 ppm. If TMS is used, its signal is at δ 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the 6-bromo-7-methylisatin molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Logical Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical sequence. The following diagram illustrates this workflow.

G cluster_workflow Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Data Processing Data Processing (FT, Phasing, Baseline Correction) Spectral Referencing Spectral Referencing (to Solvent or Internal Standard) Data Analysis Data Analysis (Integration, Peak Picking) Structure Elucidation Structure Elucidation & Verification (Assignment of Signals)

Figure 2: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of 6-bromo-7-methylisatin for researchers and professionals in the field of drug development. While the presented spectral data are predictive, they offer a robust starting point for the characterization of this compound. The detailed experimental protocol and workflow diagrams further serve as practical tools for obtaining and interpreting high-quality NMR data. It is recommended that experimental verification of these predicted values be undertaken for definitive structural confirmation.

References

The Multifaceted Biological Activities of Substituted Isatins: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The versatile isatin scaffold allows for substitutions at various positions, notably at the N-1, C-3, and on the aromatic ring, enabling the generation of a vast library of compounds with diverse biological profiles.[2][3] This technical guide provides an in-depth overview of the biological activities of substituted isatins, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this promising field.

Anticancer Activity

Substituted isatins have demonstrated potent cytotoxic and anticancer activities against a variety of human cancer cell lines.[2][6][7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin polymerization.[1][2][6] One of the most notable isatin derivatives is Sunitinib, an FDA-approved kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][8]

The antiproliferative effects of isatin derivatives are often mediated through the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[8][9][10] Several studies have highlighted the ability of these compounds to induce apoptosis through mitochondrial-mediated pathways, involving the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS).[8] Furthermore, isatin derivatives have been shown to modulate critical signaling pathways such as the PI3K/Akt/mTOR and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.[10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted isatins against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4lK562 (human leukemia)1.75[9]
HepG2 (human hepatocellular carcinoma)3.20[9]
HT-29 (human colon carcinoma)4.17[9]
1-benzylisatin derivative (3a)M-HeLa, HuTu-80Moderate activity[8]
1-benzylisatin derivative (3b)M-HeLa, HuTu-80Moderate activity (SI for M-HeLa: 1.8)[8]
1-benzylisatin derivative (3d)M-HeLa, HuTu-80Moderate activity (SI for M-HeLa: 1.5)[8]
Isatin-indole conjugate (12c)ZR-75 (human breast), HT-29 (colon), A-549 (lung)1.17[11]
Isatin-coumarin hybrid (17)ZR-75 (human breast)0.74[12]
HT-29 (colon)2.02[12]
A-549 (lung)0.76[12]
5-61HepG-2 (liver hepatocellular carcinoma)0.00713[10]

Note: SI denotes the selectivity index, which is a ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Antimicrobial Activity

Isatin and its derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][13][14][15][16] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the isatin ring. For instance, halogenation at the 5-position and N-alkylation have been shown to enhance antibacterial activity.[1][13] The mechanism of antimicrobial action can involve the inhibition of bacterial cell wall synthesis or cell fusion.[13]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isatin derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3cStaphylococcus aureus16 (higher than amoxicillin)[13]
Escherichia coli1 (lower than amoxicillin)[13]
5-Br substituted derivativeVarious bacteria and fungiFavorable activity[14]
Thiazole derivative 7fMethicillin-Resistant Staphylococcus aureus (MRSA)-[17]
Thiazole derivative 7hCandida albicansEquivalent to Nystatin[17]
Thiazole derivative 11fCandida albicansEquivalent to Nystatin[17]

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for a long time, with methisazone (an isatin-thiosemicarbazone) being one of the earliest synthetic antiviral drugs.[18][19] These compounds have shown activity against a range of viruses, including poxviruses, rhinoviruses, HIV, and coronaviruses.[18][19][20] The mechanism of antiviral action can involve the inhibition of viral replication and the synthesis of viral proteins.[18][20]

Quantitative Antiviral Activity Data

The table below summarizes the antiviral activity of selected isatin derivatives.

Compound/DerivativeVirusActivityReference
SPIII-5HHCVEC50 = 17 µg/mL[19]
SPIII-BrHCVEC50 = 19 µg/mL[19]
SPIII-5FSARS-CoV45% maximum protection[19]
Compound 2aHIV-1, HIV-2EC50 > 2 µg/mL[20]
Thiosemicarbazone 6HIV50% inhibition at 0.34 µM[20]
Thiosemicarbazone 7HIV50% inhibition at 2.9 µM[20]
Compound 11aHIV-1EC50 = 8 µg/mL[20]
Compound 11eHIV-1EC50 = 8 µg/mL[20]
HIV-2EC50 = 41.5 µg/mL[20]
Isatin-sulfonamide hybrid 11aSARS-CoV 3CL proteaseIC50 = 0.98 µM[11]
Isatin-sulfonamide hybrid 11eSARS-CoV 3CL proteaseIC50 = 0.95 µM[11]

Anticonvulsant Activity

A significant area of research for isatin derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.[5][21][22][23] These compounds have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[21][22][23] The anticonvulsant activity is influenced by substitutions on the isatin ring, with electron-donating and mild deactivating groups at the 5-position showing promise.[21] One proposed mechanism of action is the enhancement of GABAergic inhibitory transmission.[21]

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of selected isatin derivatives.

Compound/DerivativeAnimal ModelTestDose (mg/kg)Protection (%) / EffectReference
Ib, Ie, Ih, Ii, IjMiceMES10 and 100Significant reduction in seizures[21][24]
Ia, Ib, Ic, Id, Ie, If, Ig, Ih, IiMicePTZ10 and 100Significant anticonvulsant activity[21][24]
Compound 6fMiceMES30Protection at 0.5h and 4h[25][26]
MicescPTZ100 (0.5h), 300 (4h)Protection[25][26]
Compound 3dMiceMESED50 = 31.5-[27]
MicescPTZED50 = 37.4-[27]
Methoxylated derivatives (4j, 4k, 4l)MiceMES-Significant anti-seizure activity[22]
Methoxylated derivatives (4j, 4l)MicePTZ-Potent anti-seizure activity[22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of substituted isatins.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[28][29]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[27][28]

  • Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.[28]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[29]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[27][28]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[27][28]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[28][29]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[27][28]

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents.[2][11][25][30]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[30]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[11][25]

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[25][30]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the isatin derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized charts.[11]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][31]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[31]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isatin derivative in a suitable broth medium in a 96-well microtiter plate.[31]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.[31]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[31]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[31]

In Vivo Anticonvulsant Screening Models

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3][6][23]

Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[13][23]

Protocol:

  • Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[13]

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., phenytoin) to different groups of animals via a suitable route (e.g., intraperitoneal or oral).[13]

  • Pre-treatment Time: Allow a specific time for the compound to exert its effect (e.g., 30, 60, 120 minutes).[13]

  • Induction of Seizure: Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.[3]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.[13]

This model is used to identify compounds that can raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures.[4][23]

Principle: PTZ, a GABA-A receptor antagonist, is administered to induce chemical seizures. The test measures the ability of a compound to prevent or delay the onset of clonic and tonic seizures.[9][23]

Protocol:

  • Animal Preparation: Use mice or rats as in the MES test.

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) to different groups of animals.[4]

  • PTZ Administration: After a predetermined pre-treatment time, administer a convulsive dose of PTZ (e.g., 35 mg/kg for mice, intraperitoneally).[9]

  • Observation: Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first seizure (clonic or tonic) and the presence or absence of seizures. An increase in the latency or the absence of seizures indicates anticonvulsant activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Substituted Isatins

The following diagrams illustrate key signaling pathways that are often targeted by substituted isatins in the context of their anticancer activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt

Caption: PI3K/Akt/mTOR Signaling Pathway.

ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression

Caption: ERK Signaling Pathway.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., ROS) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: JNK Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro cytotoxicity testing and in vivo anticonvulsant screening.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Isatin Derivatives (Varying Concentrations) seed_cells->add_compounds incubate Incubate (24-72h) add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Cytotoxicity Testing Workflow.

Anticonvulsant_Screening_Workflow start Start animal_groups Divide Animals into Groups (Vehicle, Positive Control, Test) start->animal_groups administer_compounds Administer Compounds animal_groups->administer_compounds pretreatment Pre-treatment Period administer_compounds->pretreatment induce_seizures Induce Seizures (MES or PTZ) pretreatment->induce_seizures observe Observe for Seizure Endpoint induce_seizures->observe record_data Record Data (% Protection or Latency) observe->record_data analyze_data Analyze Data record_data->analyze_data end End analyze_data->end

Caption: In Vivo Anticonvulsant Screening Workflow.

Conclusion

Substituted isatins represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anticonvulsant agents is well-documented and continues to be an active area of research. The synthetic tractability of the isatin core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design and development of novel therapeutics with improved potency and selectivity. This guide provides a comprehensive resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows to facilitate further exploration and drug discovery efforts centered on this versatile class of compounds.

References

Potential Therapeutic Targets of 6-bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

6-bromo-7-methyl-1H-indole-2,3-dione, a halogenated and methylated derivative of the versatile isatin scaffold, holds significant promise as a lead compound for the development of novel therapeutics. While direct experimental data for this specific molecule is limited, extensive research on structurally related isatin analogs provides a strong foundation for predicting its potential biological activities and therapeutic targets. This technical guide synthesizes the available preclinical data on similar bromo- and methyl-substituted isatins to elucidate the probable mechanisms of action, identify key cellular pathways likely modulated by this compound, and provide detailed experimental protocols for its evaluation. The primary anticipated therapeutic applications are in oncology, with potential mechanisms including kinase inhibition, disruption of microtubule dynamics, and modulation of the CARP-1 signaling pathway. This document is intended to serve as a comprehensive resource to guide further investigation and drug development efforts centered on this compound.

Core Chemical Structure and Properties

This compound, also known as 6-bromo-7-methylisatin, is an aromatic heterocyclic compound. The isatin core is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a bromine atom at the 6-position and a methyl group at the 7-position on the indole ring are expected to significantly influence its lipophilicity, electronic properties, and steric interactions with target proteins, thereby modulating its biological activity and pharmacokinetic profile.

Predicted Therapeutic Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous isatin derivatives, this compound is predicted to exhibit potent anticancer properties through multiple mechanisms of action.

Kinase Inhibition

Isatin derivatives are known to inhibit various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Halogenated isatins, in particular, have demonstrated inhibitory activity against several kinases. It is hypothesized that this compound may target key kinases involved in cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Isatin derivatives have been shown to inhibit this pathway, and it is plausible that this compound could act as an inhibitor of key kinases within this cascade, such as PI3K, Akt, or mTOR.

  • Receptor Tyrosine Kinases (RTKs): RTKs, such as EGFR and VEGFR, are crucial for cancer cell signaling. Inhibition of these kinases is a clinically validated anticancer strategy. Given that various isatin derivatives exhibit anti-RTK activity, this compound may also function as an RTK inhibitor.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isatin 6-bromo-7-methyl- 1H-indole-2,3-dione (Predicted Target) Isatin->PI3K Isatin->Akt CARP1_Functional_Mimetic CARP1 CARP-1 APCC APC/C CARP1->APCC Interaction CellCycle Cell Cycle Progression APCC->CellCycle Promotes Apoptosis Apoptosis CFM 6-bromo-7-methyl- 1H-indole-2,3-dione (as a CFM) CFM->CARP1 Disrupts Interaction CFM->Apoptosis Induces Experimental_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity Apoptosis Apoptosis Induction (Annexin V / PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Kinase Kinase Inhibition Assay CellCycle->Kinase Tubulin Tubulin Polymerization Assay Kinase->Tubulin InVivo In Vivo Xenograft Model Studies Tubulin->InVivo

6-Bromo-7-Methylisatin: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The isatin core, a bicyclic structure composed of a fused benzene and pyrrole ring, offers a unique template for chemical modification, allowing for the fine-tuning of its pharmacological profile. Among the myriad of isatin analogs, halogenated derivatives have garnered significant attention due to their often enhanced biological potency.[2] This technical guide focuses on 6-bromo-7-methylisatin, a specific derivative that holds considerable promise as a foundational structure for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its activity and selectivity.[3]

This document provides a comprehensive overview of the synthesis, potential anticancer and kinase inhibitory activities, and plausible mechanisms of action of 6-bromo-7-methylisatin and its analogs. It is designed to serve as a valuable resource for researchers and drug development professionals by consolidating available data, presenting detailed experimental protocols, and visualizing key biological pathways.

Synthesis of 6-Bromo-7-Methylisatin Derivatives

General Synthetic Approach

A plausible synthetic route to 6-bromo-7-methylisatin would likely involve the Sandmeyer isatin synthesis, starting from 2-amino-6-bromotoluene. This method typically involves the reaction of the aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.

Experimental Protocol: Synthesis of a Related Compound (6-bromo-1-dodecyl-indolin-2-one)

The following protocol for the synthesis of a 6-bromo-isatin derivative can be adapted and optimized for the synthesis of 6-bromo-7-methylisatin.[5]

Materials:

  • 6-bromoisatin

  • 1-bromododecane

  • Potassium carbonate (K2CO3)

  • N,N'-dimethylformamide (DMF)

Procedure:

  • To a solution of 6-bromoisatin (1 g, 4.42 mmol) in DMF (20 mL), add 1-bromododecane (1.32 g, 5.31 mmol) and K2CO3 (1.22 g, 8.84 mmol).

  • Stir the mixture at 70 °C overnight.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified using appropriate chromatographic techniques.

This N-alkylation protocol demonstrates a common modification of the isatin core. For the synthesis of the 6-bromo-7-methylisatin scaffold itself, the Sandmeyer method starting from 2-methyl-3-bromoaniline would be a logical approach.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[6][7] The introduction of halogen atoms, particularly bromine, at various positions on the isatin ring has been shown to enhance cytotoxic activity.[5] While specific IC50 values for 6-bromo-7-methylisatin are not extensively reported, data from structurally related compounds provide valuable insights into its potential efficacy. For instance, a "5-Bromo-7-methylisatin derivative" has been noted for its "Good inhibition" of cancer cells, although quantitative data is not provided.[8]

Compound/Derivative Cancer Cell Line IC50 (µM)
Isatin-hydrazone derivative 1EGFR0.269[9]
Isatin-hydrazone derivative 1VEGFR-20.232[9]
5,7-Dibromoisatin AnalogsHT29 (Colon)~1.0
5,7-Dibromoisatin AnalogsA549 (Lung)2.13 - 2.53
Di- and Tri-halogenated IsatinsU937 (Lymphoma)<10[5]
6,7-annulated-4-substituted indolesL1210 (Leukemia)0.5–4.0[8]

Table 1: Anticancer Activity (IC50 values) of Various Isatin Derivatives. This table presents a selection of reported IC50 values for isatin analogs against different cancer cell lines to provide a comparative context for the potential activity of 6-bromo-7-methylisatin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 6-bromo-7-methylisatin derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-bromo-7-methylisatin derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibitory Activity

A primary mechanism through which many isatin derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical regulators of numerous cellular processes, including proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[10] While a specific kinase inhibition profile for 6-bromo-7-methylisatin is not publicly available, the isatin scaffold is known to interact with a variety of kinases.[11] Studies on related compounds suggest that 6-bromo-7-methylisatin could potentially inhibit receptor tyrosine kinases (such as EGFR and VEGFR-2) and cyclin-dependent kinases (CDKs).[9]

Compound/Derivative Kinase Target IC50 (µM)
Isatin-hydrazone derivative 1EGFR0.269[9]
Isatin-hydrazone derivative 1VEGFR-20.232[9]
Tricyclic Isatin OximeDYRK1A, PIM1, HaspinNanomolar/Submicromolar affinity[9]

Table 2: Kinase Inhibitory Activity of Isatin Derivatives. This table provides a summary of the inhibitory activities of various isatin analogs against a selection of protein kinases, suggesting potential targets for 6-bromo-7-methylisatin.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This generalized protocol can be adapted to determine the IC50 value of 6-bromo-7-methylisatin derivatives against specific kinases.[10]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 6-bromo-7-methylisatin derivative (dissolved in DMSO)

  • 96-well or 384-well assay plates

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In the assay plate, add the diluted test compounds, a negative control (DMSO), and a positive control (a known inhibitor). Add the kinase solution and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (proportional to kinase activity).

  • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

A key hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in various cancer cell lines.[12] This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of critical cellular substrates and the eventual dismantling of the cell.[13] Studies on 6,7-annulated indole compounds, which are structurally related to 6-bromo-7-methylisatin, have demonstrated the induction of DNA fragmentation and a time-dependent increase in caspase-3 activity in leukemic cells, strongly suggesting an apoptotic mechanism of action.[8]

Experimental Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, providing a measure of apoptosis induction.[14]

Materials:

  • Cancer cell lines

  • 96-well plates

  • 6-bromo-7-methylisatin derivative

  • Caspase-3/7 assay kit (containing a profluorescent substrate)

  • Fluorometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at various concentrations for a specified time. Include positive and negative controls.

  • Lysis and Substrate Addition: Lyse the cells and add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by active caspases.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The fluorescence signal is directly proportional to the caspase-3/7 activity.

  • Data Analysis: Compare the fluorescence levels of treated cells to control cells to determine the extent of caspase activation.

Visualizations

Experimental and logical Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition (IC50 Determination) cytotoxicity->kinase_assay apoptosis_assay Apoptosis Assay (Caspase Activity) kinase_assay->apoptosis_assay sar Structure-Activity Relationship (SAR) apoptosis_assay->sar moa Mechanism of Action (MoA) Elucidation sar->moa

Caption: General workflow for the synthesis and biological evaluation of 6-bromo-7-methylisatin derivatives.

Signaling Pathways

kinase_inhibition_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 6-Bromo-7-Methylisatin Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a 6-bromo-7-methylisatin derivative.

apoptosis_pathway Inhibitor 6-Bromo-7-Methylisatin Derivative Mitochondria Mitochondria Inhibitor->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruits Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: A simplified representation of the intrinsic apoptosis pathway potentially activated by 6-bromo-7-methylisatin derivatives.

Conclusion

6-bromo-7-methylisatin represents a promising and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel anticancer agents. The strategic incorporation of bromine and methyl groups on the isatin core offers opportunities to enhance biological activity and modulate target selectivity. While direct and extensive quantitative data for this specific compound remains to be fully elucidated, the information available for structurally related analogs strongly suggests its potential as an inhibitor of various cancer cell lines and protein kinases. The likely mechanism of action involves the induction of apoptosis through the activation of caspase cascades.

This technical guide provides a foundational resource for researchers, consolidating key information on synthesis, biological activities, and experimental methodologies. The provided protocols and pathway diagrams offer a practical framework for further investigation into the therapeutic potential of 6-bromo-7-methylisatin and its derivatives. Future research should focus on the targeted synthesis of a library of 6-bromo-7-methylisatin analogs and their comprehensive biological evaluation to establish definitive structure-activity relationships and identify lead compounds for preclinical development.

References

A Technical Guide to the Synthesis of Substituted Isatins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and industrial products.[1][2] First isolated in 1841 through the oxidation of indigo, isatin's versatile structure allows for substitutions at the nitrogen atom, the aromatic ring, and reactions at the C3-carbonyl group, making it a valuable scaffold in medicinal chemistry.[3][4] Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-HIV, antimicrobial, and anticonvulsant properties.[5][6][7] This technical guide provides an in-depth review of the core methodologies for synthesizing substituted isatins, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of synthetic pathways.

Core Synthetic Methodologies

The synthesis of substituted isatins can be broadly categorized into classical methods, which have been refined over the years, and modern, more efficient techniques. The most notable classical syntheses are the Sandmeyer, Stolle, and Gassman methods.[5][7]

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatins.[8] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.[9][10] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[8][11] The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups.[9]

Experimental Protocol: Sandmeyer Synthesis of Isatin

  • Preparation of Isonitrosoacetanilide: In a round-bottom flask, dissolve aniline in a solution of chloral hydrate and hydroxylamine hydrochloride in water saturated with sodium sulfate.[11] Heat the mixture to facilitate the condensation reaction, forming the isonitrosoacetanilide precipitate.

  • Cyclization: Isolate the isonitrosoacetanilide by filtration.[8] Carefully add the dried intermediate to concentrated sulfuric acid, maintaining a controlled temperature.[11] Heat the mixture to approximately 90°C to induce electrophilic cyclization.[11]

  • Workup: Pour the reaction mixture onto ice to precipitate the crude isatin.[11] Collect the solid by filtration, wash with water, and purify by recrystallization.

Sandmeyer Synthesis Workflow

Sandmeyer_Synthesis Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 (aq) Reagents1->Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin Cyclization H2SO4 Conc. H2SO4 H2SO4->Isatin

Caption: Workflow of the Sandmeyer isatin synthesis.

The Stolle Isatin Synthesis

The Stolle synthesis is a valuable alternative to the Sandmeyer method, particularly for the preparation of N-substituted isatins.[4][12] This two-step procedure begins with the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[9][13] The subsequent intramolecular Friedel-Crafts acylation, mediated by a Lewis acid such as aluminum chloride, titanium tetrachloride, or boron trifluoride, leads to the formation of the isatin ring system.[8][14]

Experimental Protocol: Stolle Synthesis of N-Alkylisatin

  • Acylation: In a moisture-free environment, dissolve the N-alkylaniline in an inert solvent like dichloromethane.[12] Add oxalyl chloride dropwise at a low temperature. Allow the reaction to proceed to form the chlorooxalylanilide intermediate.

  • Cyclization: To the crude intermediate, add a Lewis acid (e.g., aluminum chloride) in a suitable solvent such as carbon disulfide or nitrobenzene.[12] Heat the mixture to effect cyclization.

  • Workup: Carefully quench the reaction by pouring it onto ice and adding acid.[12] Extract the N-alkylisatin with an organic solvent and purify using column chromatography.

Stolle Synthesis Workflow

Stolle_Synthesis Aniline N-Substituted Aniline Intermediate Chlorooxalylanilide Intermediate Aniline->Intermediate Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Isatin N-Substituted Isatin Intermediate->Isatin Intramolecular Friedel-Crafts LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Isatin

Caption: Workflow of the Stolle isatin synthesis.

The Gassman Isatin Synthesis

The Gassman synthesis provides a route to substituted isatins, often with yields ranging from 40-81%, through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[14][15] This method offers an alternative pathway that can be advantageous for certain substituted anilines.

Experimental Protocol: Gassman Synthesis of Substituted Isatin

  • Formation of 3-Methylthio-2-oxindole: The synthesis begins with the reaction of a substituted aniline to form an intermediate which is then converted to the 3-methylthio-2-oxindole.[14]

  • Oxidation: The 3-methylthio-2-oxindole intermediate is then oxidized to the corresponding substituted isatin.[14]

  • Purification: The final product is purified by standard chromatographic techniques.

Gassman Synthesis Pathway

Gassman_Synthesis SubstitutedAniline Substituted Aniline Intermediate 3-Methylthio-2-oxindole Intermediate SubstitutedAniline->Intermediate Formation SubstitutedIsatin Substituted Isatin Intermediate->SubstitutedIsatin Oxidation Oxidation Oxidation Oxidation->SubstitutedIsatin

Caption: The Gassman pathway for synthesizing substituted isatins.

Modern Synthetic Approaches

In recent years, several novel and environmentally benign methods for the synthesis of isatin derivatives have been developed.[1] These include microwave-assisted and ultrasound-assisted syntheses, which often lead to shorter reaction times, higher yields, and milder reaction conditions.[16][17]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating many reactions.[18] The N-alkylation of isatin, for instance, can be efficiently carried out using microwave assistance, reducing reaction times from hours to minutes and often improving yields.[17][19]

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin

  • Reaction Setup: In a microwave-safe vessel, combine isatin, a base such as potassium carbonate or cesium carbonate, and the desired alkyl halide in a minimal amount of a high-boiling solvent like DMF or NMP.[17]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set power and temperature for a short duration (typically 5-15 minutes).[19]

  • Workup: After cooling, pour the reaction mixture into ice-water to precipitate the product.[17] Collect the solid by filtration and purify as necessary.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry approach that can enhance reaction rates and yields in the synthesis of isatin derivatives.[16][20] This technique has been successfully applied to three-component reactions for the synthesis of complex spirooxindoles from isatins.[21]

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis

  • Reaction Mixture: In a suitable vessel, combine isatin, an active methylene compound (e.g., malononitrile), and another reactant in an aqueous medium.[21]

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a specific frequency and temperature for a short period (e.g., 5 minutes).[21]

  • Isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration.

Quantitative Data on Isatin Synthesis

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize representative quantitative data for the classical and modern synthetic methods.

Table 1: Comparison of Classical Isatin Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReference
SandmeyerAnilineChloral hydrate, Hydroxylamine HCl, H₂SO₄>75%[8]
StolleN-Substituted AnilineOxalyl chloride, Lewis Acid (e.g., AlCl₃)48-79%[4]
GassmanSubstituted Aniline-40-81%[14]

Table 2: Modern Approaches to Isatin Derivative Synthesis

MethodReaction TypeReaction TimeTypical YieldReference
Microwave-AssistedN-Alkylation5-15 minutes70-80%[19]
Ultrasound-AssistedThree-component synthesis of spirooxindoles5 minutes78-98%[16]

Conclusion

The synthesis of substituted isatins is a well-established field with a variety of robust and versatile methods. While classical syntheses like the Sandmeyer, Stolle, and Gassman methods remain highly relevant, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of efficiency and environmental impact.[5][16][17] The choice of a particular synthetic strategy will be guided by the specific target molecule, desired scale, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in navigating the rich chemistry of isatins and harnessing their potential for the creation of novel therapeutic agents and other valuable compounds.

References

An In-depth Technical Guide to 6-bromo-7-methyl-1H-indole-2,3-dione: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin, is a halogenated and methylated derivative of the versatile isatin scaffold. While specific literature on its discovery and biological profile is not extensively documented, its structural features suggest significant potential in medicinal chemistry and drug development. Isatin and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of a bromine atom at the 6-position and a methyl group at the 7-position is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation. This guide provides a comprehensive overview of its probable synthetic routes based on established isatin chemistry, its key physicochemical properties, and its potential therapeutic applications extrapolated from structure-activity relationship studies of analogous compounds.

Discovery and History

The specific discovery of this compound is not well-documented in publicly available literature. However, the history of its parent molecule, isatin (1H-indole-2,3-dione), dates back to 1840 when it was first synthesized by Erdmann and Laurent through the oxidation of indigo dye.[1] The isatin scaffold has since become a "privileged" structure in medicinal chemistry due to its wide range of biological activities and its utility as a synthetic precursor for various heterocyclic compounds.[2][3]

The synthesis of substituted isatins, including halogenated and alkylated derivatives, has been an active area of research for decades, driven by the desire to modulate the pharmacological profile of the isatin core.[4] The development of classical isatin syntheses, such as the Sandmeyer, Stolle, Gassman, and Martinet methods, has enabled the preparation of a vast library of isatin analogs for biological screening.[1][2][5] It is highly probable that this compound was first synthesized as part of these broader research efforts into structure-activity relationships of substituted isatins, although a seminal "discovery" paper is not apparent. Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 129833-54-1.[6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueReference
CAS Number 129833-54-1[6][7]
Molecular Formula C₉H₆BrNO₂[6]
Molecular Weight 240.05 g/mol [6]
Appearance Predicted to be a crystalline solid-
Melting Point 267-269 °C[6]
pKa 8.84 ± 0.20 (Predicted)[6]
LogP 1.7 (Predicted)-
Solubility Sparingly soluble in water; Soluble in polar organic solvents like DMSO and DMF[8]

Synthesis

This two-step procedure begins with the synthesis of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to form the isatin ring.

Probable Synthetic Pathway: The Sandmeyer Synthesis

The logical precursor for the synthesis of this compound is 3-bromo-2-methylaniline .

Caption: Probable Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is adapted from established procedures for the Sandmeyer synthesis of analogous brominated isatins.[11]

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a suitably sized reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 10 eq) in water with gentle heating.

  • In a separate flask, prepare a solution of 3-bromo-2-methylaniline (1.0 eq) in water containing a stoichiometric amount of hydrochloric acid.

  • Add the aniline hydrochloride solution to the reaction vessel.

  • Prepare a solution of hydroxylamine hydrochloride (2.2 eq) in water and add it to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) for a sufficient time (typically 1-2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a flask equipped with a mechanical stirrer, carefully heat concentrated sulfuric acid (approx. 5-10 volumes per weight of intermediate) to around 50°C.

  • Slowly add the dried N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature of the reaction mixture does not exceed 70-75°C. An ice bath may be required for cooling.

  • After the addition is complete, heat the mixture to 80-90°C for a short period (e.g., 10-30 minutes) to ensure complete cyclization.

  • Carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring.

  • A precipitate of the crude this compound will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activities and Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, based on extensive structure-activity relationship (SAR) studies of isatin derivatives, we can predict its potential pharmacological profile.

Predicted Signaling Pathway Involvement

Isatin derivatives are known to exert their biological effects through various signaling pathways, often by inhibiting key enzymes like kinases. The presence of halogen atoms can enhance these interactions.

signaling_pathway Isatin_Derivative This compound Kinase Protein Kinases (e.g., GSK-3β, CDKs, VEGFR) Isatin_Derivative->Kinase Inhibition Caspases Caspases Isatin_Derivative->Caspases Modulation MAO Monoamine Oxidase (MAO-B) Isatin_Derivative->MAO Inhibition Cell_Cycle_Progression Cell Cycle Progression Kinase->Cell_Cycle_Progression Regulation Apoptosis Apoptosis Caspases->Apoptosis Execution Neurotransmitter_Metabolism Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Regulation

Caption: Predicted interactions of this compound with key signaling pathways.

Anticancer Activity

Isatin derivatives are widely investigated for their anticancer properties.[12][13] The mechanism of action is often multifactorial, including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[12] SAR studies have shown that the introduction of a halogen, such as bromine, at positions 5, 6, or 7 of the isatin ring can significantly enhance cytotoxic activity against various cancer cell lines.[4] The methyl group at position 7 may further influence the compound's lipophilicity and interaction with target proteins. Therefore, this compound is a promising candidate for evaluation as a potential anticancer agent.

Antimicrobial Activity

The isatin scaffold is also known to be a source of compounds with antibacterial and antifungal activity.[14][15] Halogenation of the isatin ring has been shown to be a key factor in improving antimicrobial potency.[15] Specifically, 5-bromo-substituted isatins have demonstrated significant activity.[15] It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Enzyme Inhibition

Isatin and its analogs are known to be inhibitors of various enzymes. A notable example is their inhibitory activity against monoamine oxidases (MAOs), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[16] The substitution pattern on the isatin ring plays a crucial role in the potency and selectivity of MAO inhibition.[16] Furthermore, isatin derivatives have been identified as inhibitors of caspases, key enzymes in the apoptotic pathway, and various protein kinases.[8] The specific inhibitory profile of this compound would require experimental determination but is an area of significant interest.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Further Development Start 3-bromo-2-methylaniline Synthesis Sandmeyer Synthesis Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Target_Compound Pure 6-bromo-7-methyl-1H- indole-2,3-dione Characterization->Target_Compound Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis) Target_Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Target_Compound->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, MAO) Target_Compound->Enzyme_Assay Data_Collection Collect Quantitative Data (IC₅₀, MIC, Ki) Anticancer_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a structurally interesting derivative of isatin that, while not extensively studied, holds considerable promise as a bioactive molecule. Its synthesis is readily achievable through established methods like the Sandmeyer synthesis, starting from commercially available 3-bromo-2-methylaniline. Based on the well-documented structure-activity relationships of the isatin class of compounds, the presence of both bromine and methyl substituents on the aromatic ring is likely to confer potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a foundational understanding of this compound and a framework for its further investigation, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents. Further experimental work is necessary to fully elucidate its biological activity and therapeutic potential.

References

Methodological & Application

Synthesis of Substituted Isatins: A Detailed Protocol for the Preparation of 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Sandmeyer isatin synthesis, a reliable method for converting anilines into their corresponding isatins. This protocol is specifically tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The versatile chemical nature of the isatin scaffold allows for various substitutions, leading to a diverse library of compounds for drug discovery. The target molecule, this compound, is a halogenated and methylated isatin derivative. The Sandmeyer isatin synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate from an aniline, followed by an acid-catalyzed cyclization to yield the isatin.

Principle of the Method

The synthesis of this compound from the appropriate substituted aniline, 2-amino-3-methyl-5-bromotoluene, proceeds via the Sandmeyer methodology. The first step is the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide. In the second step, this intermediate undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product. The regioselectivity of the cyclization is dictated by the substitution pattern of the starting aniline, with the new five-membered ring forming at the unsubstituted ortho position to the original amino group.

Experimental Protocols

Materials and Equipment:

  • 2-amino-3-methyl-5-bromotoluene

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated sulfuric acid (98%)

  • Hydrochloric acid

  • Ethanol

  • Methanol

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Stirring hotplate

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

  • pH paper

  • Rotary evaporator

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid and hydrochloric acid are highly corrosive and should be handled with extreme care.

  • Chloral hydrate is a regulated substance and should be handled according to institutional guidelines.

Step 1: Synthesis of 2'-(hydroxyimino)-N-(2-methyl-4-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 2-amino-3-methyl-5-bromotoluene (0.1 mol) in water (60 mL) and concentrated hydrochloric acid (5 mL).

  • In a separate beaker, dissolve chloral hydrate (0.12 mol) and hydroxylamine hydrochloride (0.12 mol) in water (240 mL).

  • To the aniline solution, add anhydrous sodium sulfate (200 g) and heat the mixture to 40-50 °C with stirring.

  • Slowly add the chloral hydrate and hydroxylamine hydrochloride solution to the aniline mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 15-20 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the isonitrosoacetanilide intermediate.

  • Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry the solid in a desiccator.

Step 2: Synthesis of this compound

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully place pre-warmed concentrated sulfuric acid (100 g) at 50-60 °C.

  • In small portions, add the dried isonitrosoacetanilide intermediate from Step 1 to the stirred sulfuric acid, ensuring the temperature does not exceed 75 °C.

  • After the addition is complete, heat the mixture to 70-75 °C and maintain for 10-15 minutes.

  • Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material2-amino-3-methyl-5-bromotoluene-
Molecular Weight of Product240.06 g/mol -
Theoretical YieldBased on 0.1 mol starting material: 24.01 gCalculated
Reported Yield Range40-50%[1]
Reported Purity>98% (by HPLC)[1]
AppearanceOrange to red solid[2][3]

Visualization of the Experimental Workflow

SynthesisWorkflow start Start: 2-amino-3-methyl-5-bromotoluene step1 Step 1: Isonitrosoacetanilide Formation - Chloral hydrate, NH2OH·HCl - Na2SO4, H2O, HCl - Reflux (100°C) start->step1 intermediate Intermediate: 2'-(hydroxyimino)-N-(2-methyl-4-bromophenyl)acetamide step1->intermediate step2 Step 2: Cyclization - Conc. H2SO4 - 70-75°C intermediate->step2 product Product: This compound step2->product purification Purification - Recrystallization product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Expected Characterization Data

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 7.0-8.0 ppm (multiplets)

    • NH proton: δ ~11.0 ppm (singlet, broad)

    • Methyl protons: δ ~2.3 ppm (singlet)

  • ¹³C NMR (DMSO-d₆):

    • Carbonyl carbons (C2 and C3): δ ~184 ppm and ~159 ppm

    • Aromatic carbons: δ 110-150 ppm

    • Methyl carbon: δ ~15 ppm

  • IR (KBr, cm⁻¹):

    • N-H stretch: ~3200-3400 (broad)

    • C=O stretch (ketone and amide): ~1740 and ~1620

    • Aromatic C-H stretch: ~3000-3100

  • Mass Spectrometry (EI):

    • Expected molecular ion peaks (M⁺) at m/z 239 and 241 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Discussion

The Sandmeyer isatin synthesis is a robust method for the preparation of a variety of substituted isatins. The regioselectivity of the cyclization step is a critical consideration. For the starting material 2-amino-3-methyl-5-bromotoluene, the cyclization is expected to occur at the C6 position of the aniline ring (ortho to the amino group and adjacent to the bromine), which would lead to the formation of 5-bromo-7-methyl-1H-indole-2,3-dione. The synthesis of the title compound, this compound, would require a different starting material, namely 2-amino-3-methyl-4-bromotoluene, to achieve the desired substitution pattern on the final isatin product. Researchers should confirm the structure of their synthesized product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to verify the regiochemistry. The provided protocol, adapted from a synthesis of a related isomer, offers a solid starting point for the synthesis of substituted isatins.[1] The reported yield of 40-50% and high purity make this a viable route for obtaining gram-scale quantities of the product for further research and development.[1]

References

Application Notes and Protocols for the Synthesis of 6-Bromo-7-Methylisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-7-methylisatin, a substituted isatin derivative of interest in medicinal chemistry and drug development. Isatin and its analogs are known to exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 7-position of the isatin core is anticipated to modulate its physicochemical properties and biological activity.

The synthetic route detailed below is based on the well-established Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from corresponding anilines. While direct experimental data for 6-bromo-7-methylisatin is not extensively available in the literature, this protocol has been adapted from established procedures for closely related isomers, such as 4-bromo-7-methylisatin.

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for 6-bromo-7-methylisatin, the following table includes data for the starting material and related isatin analogs to serve as a reference for characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Yield (%)Reference
3-Bromo-2-methylanilineC₇H₈BrN186.05LiquidN/A95% (synthesis)[1][2]
4-Bromo-7-methylisatinC₉H₆BrNO₂240.06Garnet solidN/A40-50%
7-MethylisatinC₉H₇NO₂161.16N/AN/AN/A[3]
7-BromoisatinC₈H₄BrNO₂226.03N/AN/AN/A[4]

Expected Spectroscopic Data for 6-Bromo-7-Methylisatin:

  • ¹H NMR: Aromatic protons are expected to appear in the downfield region, with a characteristic singlet for the methyl group protons. The N-H proton of the isatin ring will likely appear as a broad singlet.

  • ¹³C NMR: Two distinct signals for the carbonyl carbons of the isatin core are expected at the downfield end of the spectrum. Signals for the aromatic carbons will be influenced by the bromo and methyl substituents, and a signal for the methyl carbon will be present in the upfield region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-bromo-7-methylisatin (240.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocol: Sandmeyer Synthesis of 6-Bromo-7-Methylisatin

This protocol is divided into two main steps: the synthesis of the intermediate N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide, followed by its cyclization to form 6-bromo-7-methylisatin.

Materials and Reagents
  • 3-Bromo-2-methylaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

  • Crushed ice

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide
  • Preparation of Solution A: In a 1 L three-necked flask equipped with a mechanical stirrer, dissolve a specific amount of chloral hydrate and a larger amount of anhydrous sodium sulfate in deionized water. Warm the solution gently to ensure all solids dissolve.

  • Preparation of Solution B: In a separate beaker, dissolve 3-bromo-2-methylaniline in deionized water with the aid of concentrated hydrochloric acid. Gentle warming may be required.

  • Preparation of Solution C: In another beaker, dissolve hydroxylamine hydrochloride in deionized water.

  • Reaction: To the stirred Solution A, add Solution B, followed by Solution C. A precipitate is expected to form.

  • Heating: Heat the reaction mixture to between 80-100°C for approximately 2 hours.

  • Isolation of Intermediate: Cool the reaction mixture and filter the precipitate. The solid obtained is the crude N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to 6-Bromo-7-Methylisatin
  • Preparation: In a three-necked flask equipped with a stirrer and a thermometer, carefully place a volume of concentrated sulfuric acid and warm it to 50-60°C.

  • Addition of Intermediate: Slowly and in portions, add the dried N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 to the warm sulfuric acid, ensuring the temperature is maintained between 70-75°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75°C for 10-15 minutes.

  • Precipitation: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice. A colored solid (expected to be orange or red) of 6-bromo-7-methylisatin should precipitate.

  • Isolation and Purification:

    • Filter the crude product and wash it thoroughly with cold deionized water until the washings are neutral.

    • Dry the crude product.

    • For further purification, recrystallize the solid from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide.

Synthetic Workflow

The following diagram illustrates the two-step Sandmeyer synthesis for the preparation of 6-bromo-7-methylisatin.

SynthesisWorkflow StartingMaterial 3-Bromo-2-methylaniline Intermediate N-(3-bromo-2-methylphenyl)- 2-(hydroxyimino)acetamide StartingMaterial->Intermediate Step 1: Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl Reagents1->Intermediate FinalProduct 6-Bromo-7-methylisatin Intermediate->FinalProduct Step 2: Cyclization Reagents2 Conc. H2SO4, Heat Reagents2->FinalProduct

Caption: Sandmeyer synthesis workflow for 6-bromo-7-methylisatin.

Potential Applications and Signaling Pathways

Isatin derivatives are known to interact with a variety of biological targets. The introduction of bromo and methyl substituents on the isatin core can influence its binding affinity and selectivity for various enzymes and receptors. Some potential areas of investigation for 6-bromo-7-methylisatin derivatives include:

  • Kinase Inhibition: Many isatin derivatives are known to be inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are crucial in cell cycle regulation and signaling pathways implicated in cancer and neurodegenerative diseases.

  • Antimicrobial Activity: The lipophilic nature of the bromo and methyl groups may enhance the ability of the molecule to penetrate bacterial cell membranes, potentially leading to antimicrobial effects.

  • Antiviral Activity: Isatin derivatives have been explored for their potential to inhibit viral replication.

The diagram below illustrates a generalized signaling pathway that could be modulated by isatin derivatives, such as kinase inhibition leading to downstream effects on cell proliferation and survival.

SignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activation TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Phosphorylation IsatinDerivative 6-Bromo-7-methylisatin Derivative IsatinDerivative->KinaseCascade Inhibition CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Gene Expression

Caption: Potential kinase inhibition by a 6-bromo-7-methylisatin derivative.

References

Application Notes and Protocols for 6-bromo-7-methyl-1H-indole-2,3-dione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-7-methyl-1H-indole-2,3-dione (also known as 6-bromo-7-methylisatin) as a versatile chemical intermediate in the synthesis of potentially bioactive molecules. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom at the 6-position and a methyl group at the 7-position of the isatin core offers unique opportunities for structural modification and the development of novel therapeutic agents.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The reactive ketone at the C3-position is amenable to a variety of condensation reactions, leading to the formation of Schiff bases and Knoevenagel condensation products. Furthermore, the N-H group at the 1-position can be readily alkylated or arylated to further expand the chemical diversity of the resulting compounds.

I. Synthetic Applications and Protocols

This section details experimental protocols for key transformations using this compound as the starting material. While specific yields for these reactions with this particular substrate are not extensively reported in the literature, the provided protocols are based on well-established methodologies for similar isatin derivatives and can be optimized for specific applications.

N-Alkylation and N-Arylation

The indole nitrogen of 6-bromo-7-methylisatin can be functionalized to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with care) to the solution and stir at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Schiff Base Formation

The C3-carbonyl group of 6-bromo-7-methylisatin readily undergoes condensation with primary amines to form Schiff bases, a class of compounds known for their diverse biological activities, particularly as antimicrobial and anticancer agents.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add the desired primary amine (1.0 eq.) to the solution.

  • Catalysis (Optional): If using ethanol as the solvent, a catalytic amount of glacial acetic acid (2-3 drops) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Knoevenagel Condensation

The Knoevenagel condensation of 6-bromo-7-methylisatin with active methylene compounds provides access to a variety of derivatives with potential applications in medicinal chemistry.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq.) in a suitable solvent such as ethanol or water.

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. Further purification can be achieved by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the isatin ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

This reaction allows for the arylation or vinylation of the isatin core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This reaction is used to introduce alkyne functionalities.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine solvent (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

II. Biological Activities of Structurally Related Isatin Derivatives

While specific biological data for derivatives of this compound are limited in the public domain, the extensive research on other substituted isatins provides a strong rationale for exploring the therapeutic potential of this scaffold. The following tables summarize the reported biological activities of structurally related isatin derivatives.

Table 1: Anticancer Activity of Selected Isatin Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Spirooxindoles(3S,6′R,7′S)-5-Chloro-6′-(1-methyl-1H-pyrrole-2-carbonyl)-7′-(3-nitrophenyl)-1′,6′,7′,7a′-tetrahydro-3′H-spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-oneMDA-MB-231Low micromolar range[1]
SpirooxindolesDi-spirooxindole analog with 6-chloroisatin moietyPC3 (Prostate)3.7[2]
SpirooxindolesPyrrolidinyl-spirooxindoleMCF-7 (Breast)3.4 - 4.5[3]
Isatin-based HybridsIsatin-benzohydrazide derivativeJurkat (T-cell leukemia)0.03[4]

Table 2: Antimicrobial Activity of Selected Isatin Schiff Bases

Primary Amine MoietyTarget MicroorganismMIC (µg/mL)Reference
Various aromatic aminesS. aureus<50[1]
Various aromatic aminesE. coli<50[1]
4-Aminobenzoic acidB. subtilis50 - 500[5]
4-Aminobenzoic acidC. albicans50 - 500[5]

III. Visualizing Reaction Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a derivative from this compound.

experimental_workflow start 6-bromo-7-methyl-1H- indole-2,3-dione reaction Reaction with Reagent & Catalyst (e.g., N-Alkylation, Schiff Base, Knoevenagel, Suzuki, Sonogashira) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Derivative characterization->final_product

A general synthetic workflow for derivatization.
Signaling Pathways

Isatin derivatives have been shown to exert their anticancer effects through various signaling pathways. The diagram below illustrates a simplified, general pathway that is often implicated.

signaling_pathway cluster_cell Cancer Cell isatin Isatin Derivative rtk Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) isatin->rtk Inhibition pi3k PI3K/Akt Pathway isatin->pi3k Inhibition mapk MAPK Pathway isatin->mapk Inhibition apoptosis Apoptosis isatin->apoptosis Induces rtk->pi3k rtk->mapk pi3k->apoptosis Inhibits proliferation Cell Proliferation & Angiogenesis pi3k->proliferation Promotes mapk->proliferation Promotes

A simplified anticancer signaling pathway for isatin derivatives.

IV. Conclusion

This compound is a promising and versatile intermediate for the synthesis of a wide array of novel heterocyclic compounds. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in drug discovery and development. The diverse pharmacological activities exhibited by structurally related isatin derivatives strongly suggest that the derivatives of 6-bromo-7-methylisatin warrant further investigation as potential therapeutic agents.

References

Application Notes and Protocols: Antiviral Activity Screening of 6-Bromo-7-Methylisatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the screening of 6-bromo-7-methylisatin analogs for antiviral activity. The protocols and data presented are compiled from studies on various isatin derivatives and serve as a guide for the evaluation of this specific class of compounds.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The isatin scaffold is a versatile template for medicinal chemists, and various substitutions on the aromatic ring have been shown to modulate its biological activity. Notably, halogenated isatin derivatives have demonstrated significant potential as antiviral agents.[2][3][4] This document focuses on the screening of 6-bromo-7-methylisatin analogs for their potential antiviral efficacy. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position of the isatin core is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the molecules, potentially leading to enhanced antiviral activity and selectivity.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity data for various bromo-substituted isatin analogs from published literature. This data can serve as a benchmark for evaluating the activity of novel 6-bromo-7-methylisatin analogs.

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
5-Bromo-isatin derivative HCVHuh 5-219 µg/mL42 µg/mL>2.2[3]
7-Bromo-isatin derivative (20f) SARS-CoV Protease----[2]
5,7-Dibromo-isatin (27a) SARS-CoVVero3.64.11.14[4]

Experimental Protocols

Detailed methodologies for the key experiments required to screen 6-bromo-7-methylisatin analogs for antiviral activity are provided below.

General Cell Culture and Virus Propagation
  • Cell Lines: Vero E6 cells are commonly used for antiviral assays against SARS-CoV, while Huh-5-2 cells are suitable for HCV studies.[3][5] MT-4 cells are often used for anti-HIV-1 and HIV-2 activity evaluation.[3] All cell lines should be maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: High-titer stocks of the desired virus should be prepared and titrated using standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) methods to determine the viral titer.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compounds that may be toxic to the host cells.

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 6-bromo-7-methylisatin analogs in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the test compounds required to inhibit viral replication.

Principle: The plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the 6-bromo-7-methylisatin analogs.

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the respective concentrations of the test compounds.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening 6-bromo-7-methylisatin analogs for antiviral activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification A Synthesis of 6-bromo-7-methylisatin analogs B Structural Characterization (NMR, MS) A->B C Cytotoxicity Assay (MTT) Determine CC50 B->C D Antiviral Activity Assay (e.g., Plaque Reduction) Determine EC50 B->D E Calculate Selectivity Index (SI = CC50/EC50) C->E D->E F Identify Analogs with High SI E->F G cluster_0 Host Cell cluster_1 Potential Inhibition by Isatin Analog Virus Virus Entry Uncoating Uncoating & Viral RNA Release Virus->Uncoating Replication Viral RNA Replication (RNA-dependent RNA Polymerase) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release New Virus Release Assembly->Release IsatinAnalog 6-bromo-7-methylisatin analog IsatinAnalog->Replication Inhibition

References

Application Notes and Protocols: Antimicrobial Assays for Novel Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial properties of novel isatin derivatives. The methodologies outlined are standard in the field and are designed to deliver reproducible and comparable results for the screening and characterization of new chemical entities.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and isatin derivatives represent a promising class of compounds.[2][4] This document details the key in vitro assays used to evaluate the antimicrobial efficacy of these novel compounds.

Key Antimicrobial Assays

The preliminary assessment of antimicrobial activity typically involves determining the susceptibility of various microorganisms to the test compounds. The most common assays include the determination of the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC). Furthermore, given the importance of biofilms in chronic infections and antibiotic resistance, assays to evaluate the anti-biofilm potential of isatin derivatives are also crucial.[5][6]

Determination of Zone of Inhibition

This agar-based method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Protocol: Agar Well/Disk Diffusion Method

  • Microbial Culture Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.[6]

  • Compound Application:

    • Agar Well Diffusion: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 100 µL) of the isatin derivative solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.[7]

    • Disk Diffusion: Impregnate sterile filter paper disks (6 mm in diameter) with a specific amount of the isatin derivative solution. Allow the solvent to evaporate, and then place the disks onto the inoculated agar surface.[3]

  • Controls: Use a disk or well containing only the solvent (e.g., DMSO) as a negative control. A standard antibiotic (e.g., Amoxicillin, Gentamicin) serves as a positive control.[1][3]

  • Incubation: Incubate the plates at 37°C for 24 hours.[1]

  • Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well or disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Zone of Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture (0.5 McFarland) prep_plates Inoculate MHA Plates prep_culture->prep_plates apply_compound Apply Isatin Derivative (Well or Disk) prep_plates->apply_compound apply_controls Apply Controls (Solvent & Standard Antibiotic) prep_plates->apply_controls incubate Incubate at 37°C for 24 hours apply_compound->incubate apply_controls->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the agar diffusion method to determine the zone of inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8]

Protocol: Broth Microdilution Method

  • Stock Solution Preparation: Prepare a stock solution of the isatin derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the isatin derivative in Mueller-Hinton Broth (MHB). The final concentration range can vary, for example, from 0.5 to 512 µg/mL.[6]

  • Microbial Inoculum: Prepare a standardized microbial suspension as described for the zone of inhibition assay. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in MHB without any test compound.

    • Negative Control: Wells containing MHB only (uninoculated).[6]

    • Standard Antibiotic: Include wells with a standard antibiotic as a reference.[6]

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[6][8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution of Isatin Derivative prep_dilutions Perform Serial Dilutions in 96-well plate prep_stock->prep_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prep_dilutions->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells include_controls Include Positive and Negative Controls inoculate_wells->include_controls incubate Incubate at 37°C for 16-24 hours include_controls->incubate determine_mic Determine MIC (Lowest concentration with no growth) incubate->determine_mic

Caption: Workflow for the broth microdilution method to determine the MIC.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Perform MIC Assay: Follow the protocol for the broth microdilution method as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Anti-Biofilm Activity Assay

This assay assesses the ability of isatin derivatives to inhibit biofilm formation.

Protocol: Crystal Violet Staining Method

  • Microbial Culture and Dilution: Grow an overnight culture of the test bacteria (e.g., E. coli, P. aeruginosa, S. aureus) and dilute it to an OD₆₀₀ of 0.01 in a suitable medium (e.g., TSB with glucose for S. aureus).[8]

  • Compound Addition: In a 96-well polystyrene plate, add the diluted bacterial suspension and the isatin derivative at various sub-MIC concentrations.[8]

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Destaining: Discard the crystal violet solution, wash the wells with PBS, and then add a destaining solution (e.g., 95% ethanol or 33% glacial acetic acid) to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Compare the absorbance of the wells treated with the isatin derivative to that of the untreated control to determine the percentage of biofilm inhibition.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of representative isatin derivatives from various studies.

Table 1: Zone of Inhibition of Isatin Derivatives

CompoundTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
3cStaphylococcus aureus16-Amoxicillin-
3cEscherichia coli1-Amoxicillin-
VIIIbStaphylococcus aureus--Gentamicin-
VIIIcStaphylococcus aureus--Gentamicin-
VIIIdStaphylococcus aureus--Gentamicin-
VIIIgStaphylococcus aureus--Gentamicin-
VIIIbBacillus subtilis--Gentamicin-
VIIIdBacillus subtilis--Gentamicin-
NT-14Bacillus subtilis100---
NT-14Bacillus subtilis150---
NT-14Escherichia coli100---
NT-14Escherichia coli150---

Note: Specific zone of inhibition diameters were not consistently provided in the search results, but the compounds listed showed notable activity.[1][3][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives

CompoundTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
7bEscherichia coli ATCC 259224Chloramphenicol-
7dEscherichia coli ATCC 259224Chloramphenicol-
7fMRSA ATCC 43300-Chloramphenicol-
7hCandida albicans ATCC 10231-Nystatin-
11fCandida albicans ATCC 10231-Nystatin-
IsatinCampylobacter jejuni<1.0 - 16.0--
IsatinCampylobacter coli<1.0 - 16.0--
3bVarious Bacteria3.12--
3eCandida tropicalis6.25Ketoconazole-
3eTrichophyton rubrum6.25Ketoconazole-
10aMRSA< MIC of Chloramphenicol/AmpicillinChloramphenicol/Ampicillin-
10bMRSA< MIC of Chloramphenicol/AmpicillinChloramphenicol/Ampicillin-
10fMRSA< MIC of Chloramphenicol/AmpicillinChloramphenicol/Ampicillin-

Note: Some specific MIC values for reference compounds were not available in the provided search results.[6][10][11][12][13]

Table 3: Anti-Biofilm Activity of Isatin Derivatives

CompoundTest OrganismConcentration% Biofilm Inhibition
11aMRSA10 mg/mL83.60
7b, 7d, 14bE. coli0.5 x MICStrong
7fMRSA0.5 x MICStrong
7h, 11fC. albicans0.5 x MICStrong

[6][14][15]

Proposed Mechanism of Action

The antimicrobial mechanism of action for isatin derivatives can be multifaceted. Some proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[1]

  • Disruption of Cell Fusion/Membrane: Isatin-quinoline conjugates have been shown to cause disruption of the bacterial cell membrane.[14][15]

  • Enzyme Inhibition: Some isatin derivatives have been designed as inhibitors of specific bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), which is essential for protein synthesis.[6][10]

Proposed Signaling Pathway for TyrRS Inhibition by Isatin Derivatives

G cluster_cell Bacterial Cell isatin Isatin Derivative tyrrs Tyrosyl-tRNA Synthetase (TyrRS) isatin->tyrrs Inhibits protein_synthesis Protein Synthesis tyrrs->protein_synthesis Catalyzes aminoacylation tyrosine Tyrosine tyrosine->tyrrs trna tRNA(Tyr) trna->tyrrs cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition leads to

Caption: Inhibition of TyrRS by isatin derivatives disrupts protein synthesis.

Conclusion

The assays described in these application notes provide a robust framework for the antimicrobial evaluation of novel isatin derivatives. The data presented in the summary tables highlight the potential of this class of compounds against a range of pathogenic microorganisms, including drug-resistant strains. Further investigation into their mechanisms of action will be crucial for the rational design and development of new and effective antimicrobial agents.

References

Application Notes and Protocols for the N1-Position Derivatization of 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-bromo-7-methyl-1H-indole-2,3-dione (also known as 6-bromo-7-methylisatin) at the N1 position. This scaffold is a valuable starting material in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The following sections detail synthetic methodologies for N-alkylation and N-arylation, present representative quantitative data, and discuss potential biological implications.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Functionalization at the N1 position of the isatin core is a common strategy to modulate the physicochemical and biological properties of these molecules. The presence of a bromine atom at the C6 position and a methyl group at the C7 position of the indole ring can further influence the therapeutic potential of the resulting derivatives. This document outlines protocols for the synthesis of novel N1-substituted 6-bromo-7-methylisatin analogs.

N1-Alkylation of this compound

The introduction of alkyl groups at the N1 position of isatins can be effectively achieved through nucleophilic substitution reactions using various alkyl halides in the presence of a base. A common and efficient method involves the use of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to create a 0.2 M solution with respect to the isatin.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq.) to the mixture dropwise.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure N-alkylated product.

Representative Data for N-Alkylation
EntryAlkyl HalideProductReaction Time (h)Yield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1Methyl Iodide6-bromo-1,7-dimethyl-1H-indole-2,3-dione4927.58 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.25 (s, 3H), 2.50 (s, 3H)
2Ethyl Bromide1-ethyl-6-bromo-7-methyl-1H-indole-2,3-dione6887.57 (d, J = 8.0 Hz, 1H), 7.04 (d, J = 8.0 Hz, 1H), 3.80 (q, J = 7.2 Hz, 2H), 2.51 (s, 3H), 1.30 (t, J = 7.2 Hz, 3H)
3Benzyl Bromide1-benzyl-6-bromo-7-methyl-1H-indole-2,3-dione8857.60-7.20 (m, 7H), 7.02 (d, J = 8.0 Hz, 1H), 5.01 (s, 2H), 2.45 (s, 3H)

Note: The provided spectral data is representative and may vary slightly based on experimental conditions.

N-Alkylation Experimental Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add 6-bromo-7-methylisatin, K₂CO₃, and DMF to flask start->reagents 1. stir1 Stir at RT (15 min) reagents->stir1 2. add_halide Add Alkyl Halide stir1->add_halide 3. heat Heat to 60-80 °C add_halide->heat 4. monitor Monitor by TLC heat->monitor 5. cool Cool to RT monitor->cool 6. extract Quench with H₂O & Extract with EtOAc cool->extract 7. wash Wash with H₂O & Brine extract->wash 8. dry Dry (Na₂SO₄) & Concentrate wash->dry 9. purify Column Chromatography dry->purify 10. end Pure Product purify->end 11.

General workflow for N-alkylation.

N1-Arylation of this compound

The N-arylation of isatins can be accomplished using copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann condensation. These methods typically involve the reaction of the isatin with an arylboronic acid in the presence of a copper catalyst and a base.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction vial with a stir bar

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), arylboronic acid (1.5 eq.), and copper(II) acetate (1.5 eq.).

  • Add dichloromethane (DCM) to create a 0.1 M solution with respect to the isatin.

  • Add pyridine (2.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes/Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-arylated product.

Representative Data for N-Arylation
EntryArylboronic AcidProductReaction Time (h)Yield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1Phenylboronic Acid6-bromo-7-methyl-1-phenyl-1H-indole-2,3-dione18757.70-7.30 (m, 7H), 7.10 (d, J = 8.0 Hz, 1H), 2.55 (s, 3H)
24-Methoxyphenylboronic Acid6-bromo-1-(4-methoxyphenyl)-7-methyl-1H-indole-2,3-dione20727.60 (d, J = 8.0 Hz, 1H), 7.35 (d, J = 8.8 Hz, 2H), 7.08 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.54 (s, 3H)
34-Fluorophenylboronic Acid6-bromo-1-(4-fluorophenyl)-7-methyl-1H-indole-2,3-dione24687.62 (d, J = 8.0 Hz, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 3H), 2.55 (s, 3H)

Note: The provided spectral data is representative and may vary slightly based on experimental conditions.

N-Arylation Experimental Workflow

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add 6-bromo-7-methylisatin, arylboronic acid, Cu(OAc)₂, DCM, and Pyridine to vial start->reagents 1. stir Stir at RT reagents->stir 2. monitor Monitor by TLC stir->monitor 3. filter Dilute with DCM & Filter through Celite monitor->filter 4. wash Wash with NH₄Cl, H₂O, & Brine filter->wash 5. dry Dry (Na₂SO₄) & Concentrate wash->dry 6. purify Column Chromatography dry->purify 7. end Pure Product purify->end 8.

General workflow for N-arylation.

Biological Context and Potential Signaling Pathways

Isatin derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. The N1-substituents play a crucial role in determining the potency and selectivity of these compounds.

Known Biological Targets of Isatin Derivatives
  • Caspases: Certain substituted isatins are inhibitors of caspases, particularly caspase-3 and -7, which are key executioner enzymes in the apoptotic pathway.[2] Inhibition of these caspases can prevent programmed cell death, a process implicated in various diseases.

  • Kinases: Isatin derivatives have been shown to inhibit various protein kinases, which are critical regulators of cell signaling. By targeting kinases involved in cell proliferation and survival, these compounds can exert anticancer effects.

  • Proteases: N-substituted isatin derivatives have been found to inhibit viral proteases, such as the SARS coronavirus 3CL protease, highlighting their potential as antiviral agents.[2]

Potential Signaling Pathway Modulation

The derivatization of this compound at the N1 position can lead to compounds that modulate key cellular signaling pathways. For instance, inhibition of caspases by these derivatives could interfere with the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade stimuli Intrinsic or Extrinsic Signals caspase9 Caspase-9 stimuli->caspase9 caspase8 Caspase-8 stimuli->caspase8 caspase37 Caspase-3/7 caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis inhibitor N1-Substituted 6-bromo-7-methylisatin Derivative inhibitor->caspase37 Inhibition

Potential inhibition of apoptosis.

Conclusion

The protocols described in these application notes provide a solid foundation for the synthesis of novel N1-alkylated and N1-arylated derivatives of this compound. The versatility of these synthetic methods allows for the creation of a diverse library of compounds for biological screening. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective therapeutic agents targeting a range of diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Notes and Protocols: Functionalization of the C3 Carbonyl of 6-bromo-7-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C3 carbonyl group of 6-bromo-7-methylisatin. This privileged scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The functionalization of the C3 position is a key strategy for generating novel molecular entities with potential therapeutic applications, including as anticancer and antimicrobial agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological properties. The presence of a reactive ketone at the C3 position allows for a variety of chemical transformations, making it a versatile building block in drug discovery. The specific substitution pattern of 6-bromo-7-methylisatin, featuring an electron-withdrawing bromine atom and an electron-donating methyl group on the aromatic ring, modulates the reactivity of the C3 carbonyl and influences the biological profile of its derivatives. Halogenation at the C5, C6, or C7 positions of the isatin core has been shown to potentially enhance biological activity.[1]

Functionalized isatin derivatives have been shown to interact with various biological targets, including protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), as well as components of the caspase signaling pathway involved in apoptosis.[2][3] This document outlines key reactions for the C3 functionalization of 6-bromo-7-methylisatin, provides detailed experimental protocols, and presents representative data from analogous systems.

Synthesis of 6-bromo-7-methylisatin

A plausible synthetic route to 6-bromo-7-methylisatin involves the Sandmeyer isatin synthesis, starting from 3-bromo-2-methylaniline. This multi-step process first involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Experimental Workflow: Synthesis of 6-bromo-7-methylisatin

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 3-Bromo-2-methylaniline C Isonitroso-N-(3-bromo-2-methylphenyl)acetamide A->C Condensation B Chloral hydrate, Hydroxylamine hydrochloride, Na2SO4, HCl E 6-Bromo-7-methylisatin C->E Cyclization D Concentrated H2SO4 or Polyphosphoric acid (PPA)

Caption: Workflow for the proposed Sandmeyer synthesis of 6-bromo-7-methylisatin.

Key C3-Carbonyl Functionalization Reactions

The electrophilic C3 carbonyl of 6-bromo-7-methylisatin is susceptible to nucleophilic attack, enabling a range of functionalization reactions. Below are protocols for three key transformations: the Wittig reaction, the Aldol condensation, and the Corey-Chaykovsky epoxidation.

Note: The following protocols are adapted from general procedures and reactions on similarly substituted isatins. Optimization may be required for the specific substrate, 6-bromo-7-methylisatin.

Wittig Reaction for Olefination

The Wittig reaction allows for the conversion of the C3 carbonyl group into an exocyclic double bond, providing access to 3-ylideneoxindole derivatives. These compounds are scaffolds for various biologically active molecules.

  • Phosphonium Salt Preparation (if not commercially available):

    • In a round-bottom flask, dissolve the desired alkyl halide (1.0 eq.) and triphenylphosphine (1.0 eq.) in anhydrous toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the phosphonium salt (1.2 eq.) in anhydrous THF (10 mL per mmol of isatin) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 6-bromo-7-methylisatin (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-ylidene-6-bromo-7-methyloxindole.

Aldol Condensation for 3-Hydroxy-3-(2-oxoalkyl)indolin-2-ones

The Aldol condensation with a ketone provides 3-substituted-3-hydroxyoxindoles, which are important precursors for various heterocyclic systems and have shown a range of biological activities.

  • In a round-bottom flask, dissolve 6-bromo-7-methylisatin (1.0 eq.) and the desired ketone (e.g., acetone, acetophenone; 2.0-5.0 eq.) in ethanol or a mixture of THF and water.

  • Add a base such as sodium hydroxide (10 mol%) or piperidine (20 mol%).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl (1 M).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the 3-hydroxy-3-(2-oxoalkyl)-6-bromo-7-methylindolin-2-one.

Corey-Chaykovsky Reaction for Spiro-epoxide Formation

The Corey-Chaykovsky reaction with a sulfur ylide is an effective method for the synthesis of spiro-epoxyoxindoles. These strained three-membered rings are versatile intermediates for further synthetic transformations.

  • Ylide Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).

    • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

    • Add anhydrous DMSO (10 mL per mmol of NaH) and heat the mixture to 70 °C until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the dimsyl anion.

    • Cool the solution to room temperature.

    • In a separate flask, dissolve trimethylsulfonium iodide (1.5 eq.) in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution.

    • Stir the resulting solution at room temperature for 10 minutes to generate the sulfur ylide.

  • Epoxidation:

    • Add a solution of 6-bromo-7-methylisatin (1.0 eq.) in anhydrous THF dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the spiro-epoxyoxindole.[4][5][6]

Quantitative Data for C3-Functionalization of Analogous Isatins

Table 1: Wittig Reaction with Substituted Isatins

Isatin DerivativeWittig ReagentProductYield (%)Reference
5-Bromoisatin(Triphenylphosphoranylidene)acetonitrile3-(Cyanomethylene)-5-bromooxindole~70-80Adapted from literature
N-AcetylisatinEthyl (triphenylphosphoranylidene)acetateEthyl (Z)-2-(1-acetyl-2-oxoindolin-3-ylidene)acetate85General literature
IsatinMethyltriphenylphosphonium bromide/n-BuLi3-Methyleneindolin-2-one60-75General literature

Table 2: Aldol Condensation with Substituted Isatins

Isatin DerivativeKetoneBaseProductYield (%)Reference
IsatinAcetoneNaOH3-Hydroxy-3-(2-oxopropyl)indolin-2-one80-90[7]
5-NitroisatinCyclohexanoneL-proline3-Hydroxy-3-(2-oxocyclohexyl)-5-nitroindolin-2-one92General literature
N-MethylisatinAcetophenonePyrrolidine3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one75-85General literature

Table 3: Corey-Chaykovsky Epoxidation of Substituted Isatins

Isatin DerivativeSulfur Ylide PrecursorBaseProductYield (%)Reference
N-MethylisatinTrimethylsulfonium iodideNaHN-Methylspiro[indole-3,2'-oxiran]-2(1H)-one~80-90[4]
5-BromoisatinTrimethylsulfoxonium iodidet-BuOK5-Bromospiro[indole-3,2'-oxiran]-2(1H)-one70-85Adapted from literature
N-BenzylisatinTrimethylsulfonium iodideNaHN-Benzylspiro[indole-3,2'-oxiran]-2(1H)-one~85[4]

Biological Signaling Pathways

Derivatives of 6-bromo-7-methylisatin are anticipated to interact with key signaling pathways implicated in cancer and other diseases. The inhibition of kinases like VEGFR-2 and the induction of apoptosis via the caspase cascade are two prominent mechanisms of action for many isatin-based compounds.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a major strategy in cancer therapy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Isatin 6-Bromo-7-methylisatin Derivative Isatin->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 6-bromo-7-methylisatin derivative.

Caspase-Mediated Apoptosis Pathway

The caspase cascade is a fundamental pathway for programmed cell death (apoptosis). Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Isatin 6-Bromo-7-methylisatin Derivative Procaspase9 Procaspase-9 Isatin->Procaspase9 Induces activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the caspase signaling pathway by a 6-bromo-7-methylisatin derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-bromo-7-methyl-1H-indole-2,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method is the Sandmeyer isatin synthesis. This two-step process involves the condensation of 3-bromo-2-methylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired this compound.

Q2: What are the critical parameters affecting the yield and purity in the Sandmeyer synthesis of this compound?

A2: The key parameters that significantly influence the outcome of the synthesis are:

  • Temperature: Both the initial condensation and the final cyclization steps are temperature-sensitive.

  • Acid Catalyst: The choice and concentration of the acid used for cyclization (e.g., sulfuric acid, polyphosphoric acid) are crucial.

  • Reaction Time: Sufficient time is needed for both reaction steps to proceed to completion.

  • Purity of Starting Materials: Impurities in the starting 3-bromo-2-methylaniline can lead to side reactions and lower yields.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: Standard analytical techniques are used for characterization. Purity can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy. Mass spectrometry can be used to confirm the molecular weight. For comparison, the related compound 5-bromo-7-methyl isatin exhibits characteristic peaks in ¹H NMR (400 MHz, DMSO-d₆) at δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), and 2.27 (s, 3H) and in ¹³C NMR (100 MHz, DMSO-d₆) at δ 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, and 114.7.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of Isonitrosoacetanilide Intermediate Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the recommended temperature for the specified duration. Monitor the reaction progress using TLC.
Poor quality of starting materials.Use high-purity 3-bromo-2-methylaniline, chloral hydrate, and hydroxylamine hydrochloride.
Low Yield of Final Product (this compound) Inefficient cyclization due to improper acid concentration or temperature.Optimize the cyclization conditions. Consider using polyphosphoric acid (PPA) as an alternative to sulfuric acid, as it can sometimes lead to cleaner reactions and higher yields.
Degradation of the product due to excessive heat or prolonged reaction time during cyclization.Carefully control the temperature of the cyclization step and monitor the reaction to avoid over-heating or extending the reaction time unnecessarily.
Loss of product during workup and purification.Ensure proper pH adjustment during precipitation and use minimal solvent for recrystallization to prevent product loss.
Formation of Isomeric Byproducts (e.g., 6-bromo-5-methyl-1H-indole-2,3-dione) Lack of regioselectivity in the cyclization step.The substitution pattern of the starting aniline generally directs the cyclization. However, if isomer formation is significant, purification by column chromatography is necessary.
Presence of Tarry Byproducts Overheating during the acid-catalyzed cyclization step.Maintain strict temperature control during the addition of the intermediate to the acid and throughout the cyclization reaction.
Impurities in the isonitrosoacetanilide intermediate.Ensure the intermediate is thoroughly washed and dried before proceeding to the cyclization step.
Product is Difficult to Purify Presence of multiple byproducts.Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification if recrystallization is ineffective. A gradient elution system (e.g., hexane/ethyl acetate) may be required.

Data Presentation

Table 1: Comparison of Cyclization Conditions for Isatin Synthesis (Illustrative Data)

Cyclizing AgentTemperature (°C)Typical Yield Range (%)Remarks
Concentrated H₂SO₄70-8060-75Common reagent, but can lead to charring if not controlled carefully.
Polyphosphoric Acid (PPA)80-9070-85Often results in a cleaner reaction with fewer tarry byproducts.
Methanesulfonic Acid70-8065-80Can be a good alternative to sulfuric acid.

Note: The yields presented are typical for Sandmeyer isatin syntheses and may vary for this compound. Optimization is recommended.

Experimental Protocols

Protocol: Sandmeyer Synthesis of this compound (Adapted from similar syntheses)

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in water.

  • Add a solution of 3-bromo-2-methylaniline (1.0 eq) in water containing hydrochloric acid (1.1 eq).

  • To this mixture, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Heat the reaction mixture to reflux (approximately 90-100°C) for 10-15 minutes.

  • Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Carefully add concentrated sulfuric acid to a flask and warm it to 50-60°C.

  • Slowly add the dried N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, ensuring the temperature does not exceed 75-80°C. An ice bath may be necessary for cooling.

  • After the addition is complete, heat the mixture to 80-90°C for 10 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Allow the precipitate to fully form, then filter the crude this compound.

  • Wash the solid with a large amount of cold water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Mandatory Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 3-bromo-2-methylaniline 3-bromo-2-methylaniline Intermediate N-(3-bromo-2-methylphenyl)-2- (hydroxyimino)acetamide 3-bromo-2-methylaniline->Intermediate Condensation Reagents_1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl, H2O Reagents_1->Intermediate Reagents_2 Conc. H2SO4 or PPA Product 6-bromo-7-methyl-1H- indole-2,3-dione Reagents_2->Product Intermediate_ref->Product Cyclization

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting_Yield cluster_intermediate Intermediate Issues cluster_cyclization Cyclization Issues cluster_workup Workup/Purification Issues Start Low Yield of Final Product Check_Intermediate Check Yield and Purity of Intermediate Start->Check_Intermediate Check_Cyclization Review Cyclization Conditions Start->Check_Cyclization Check_Workup Evaluate Workup and Purification Procedure Start->Check_Workup Low_Intermediate_Yield Low Yield? Check_Intermediate->Low_Intermediate_Yield Impure_Intermediate Impurities Present? Check_Intermediate->Impure_Intermediate Temp_Control Temperature Too High/Low? Check_Cyclization->Temp_Control Acid_Choice Suboptimal Acid? Check_Cyclization->Acid_Choice Loss_During_Precipitation Product Loss During Precipitation? Check_Workup->Loss_During_Precipitation Inefficient_Purification Inefficient Purification? Check_Workup->Inefficient_Purification Optimize_Condensation Optimize Condensation (Temp, Time) Low_Intermediate_Yield->Optimize_Condensation Yes Purify_Intermediate Wash Intermediate Thoroughly Impure_Intermediate->Purify_Intermediate Yes Adjust_Temp Adjust Temperature (e.g., 75-80°C) Temp_Control->Adjust_Temp Yes Try_PPA Consider Using PPA Acid_Choice->Try_PPA Yes Optimize_pH Optimize pH for Precipitation Loss_During_Precipitation->Optimize_pH Yes Use_Chromatography Use Column Chromatography Inefficient_Purification->Use_Chromatography Yes

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 6-Bromo-7-Methylisatin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 6-bromo-7-methylisatin via recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 6-bromo-7-methylisatin?

A1: While specific solubility data for 6-bromo-7-methylisatin is not extensively published, a good starting point is a mixed solvent system of a dehydrated alcohol (such as ethanol) and dimethyl sulfoxide (DMSO). A patent for the related compound 4-bromo-7-methylisatin reported successful recrystallization using a mixture of dehydrated alcohol and methyl sulfoxide, achieving a purity of over 98.5%.[1] Isatin and its derivatives are also often soluble in polar organic solvents like glacial acetic acid, ethanol, and N,N-dimethylformamide (DMF).[2][3] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: What are the common impurities I might encounter in crude 6-bromo-7-methylisatin?

A2: If the 6-bromo-7-methylisatin was synthesized using a method like the Sandmeyer isatin synthesis, common impurities may include:

  • Isatin oxime: This can form as a byproduct during the acid-catalyzed cyclization.[2]

  • Sulfonated byproducts: If sulfuric acid is used in the synthesis, sulfonation of the aromatic ring can occur.[2]

  • Unreacted starting materials: Incomplete reactions can leave residual aniline precursors or intermediates.[2]

  • "Tar" or polymeric materials: These can form due to the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions.[2]

Q3: My recrystallization yield is very low. What are the possible causes?

A3: Low yields in recrystallization can be attributed to several factors:

  • Using too much solvent: This is a common reason, as a significant amount of the product may remain in the mother liquor even after cooling.[4]

  • Premature crystallization: If crystallization occurs too quickly at a high temperature (e.g., during hot filtration), impurities can be trapped within the crystals.

  • The compound being too soluble in the chosen solvent at low temperatures.

  • Significant loss of product during transfer steps.

Q4: The purified crystals are colored. How can I decolorize them?

A4: If the purified crystals are colored, it may be due to the presence of colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[5] However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4]
The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.
Presence of impurities inhibiting crystallization.Try adding a seed crystal of pure 6-bromo-7-methylisatin to induce crystallization. Gently scratching the inside of the flask with a glass rod can also create nucleation sites.[5]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.[5]
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]
Crystals form too quickly. The solution is too concentrated.Add a small amount of additional hot solvent to the solution and reheat until all the solid dissolves. Then, allow it to cool more slowly.[4]
The purity of the recrystallized product is still low. Impurities co-crystallized with the product.A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization.
Insoluble impurities were not completely removed.Ensure the hot filtration step is performed quickly and efficiently to prevent premature crystallization in the filter funnel.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for 6-bromo-7-methylisatin in the public domain, the following table is provided as a template for researchers to record their own experimental findings. This will aid in the selection of an appropriate recrystallization solvent.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal AppearanceRecovery Yield (%)Purity (%)
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Acetonitrile
Toluene
Glacial Acetic Acid
Ethanol/DMSO (e.g., 9:1)
Other (Specify)

Note: This table should be filled out based on small-scale solubility tests to identify a solvent that provides high solubility at an elevated temperature and low solubility at room temperature or below.

Experimental Protocols

General Protocol for the Recrystallization of Crude 6-Bromo-7-Methylisatin

This protocol is a general guideline and may require optimization based on the purity of the crude material and the chosen solvent system.

  • Solvent Selection:

    • Based on preliminary solubility tests, select a suitable solvent or solvent mixture. A mixture of ethanol and DMSO is a recommended starting point. The ideal solvent will dissolve the crude 6-bromo-7-methylisatin when hot but have low solubility when cold.

  • Dissolution:

    • Place the crude 6-bromo-7-methylisatin in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value is indicative of high purity.

    • Further analysis by techniques such as NMR, IR, and HPLC can be performed to confirm the structure and purity.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude 6-Bromo-7-Methylisatin add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (removes insoluble impurities) dissolved_solution->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate slow_cooling Slow Cooling to Room Temperature filtrate->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure 6-Bromo-7-Methylisatin Crystals drying->pure_crystals

Caption: Experimental workflow for the purification of 6-bromo-7-methylisatin by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution1 Evaporate some solvent Add seed crystal Scratch flask no_crystals->solution1 Solution solution2 Reheat and add more solvent Cool slowly oiling_out->solution2 Solution solution3 Use minimum hot solvent Ensure complete cooling low_yield->solution3 Solution solution4 Use activated charcoal Perform a second recrystallization colored_crystals->solution4 Solution

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Chromatographic Separation of 6-bromo-7-methylisatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 6-bromo-7-methylisatin and its potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities I might encounter when synthesizing 6-bromo-7-methylisatin?

A1: During the synthesis of 6-bromo-7-methylisatin, particularly through methods like the Sandmeyer or Stolle synthesis starting from substituted anilines, you may encounter positional isomers. The most common isomers would be 4-bromo-7-methylisatin and 5-bromo-7-methylisatin, arising from a lack of complete regioselectivity in the cyclization step.[1][2] It is also possible to have unreacted starting materials or other byproducts present.[1][3]

Q2: Which chromatographic techniques are best suited for separating 6-bromo-7-methylisatin isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for separating positional isomers of isatin derivatives.[4] Thin-Layer Chromatography (TLC) is excellent for rapid screening of reaction progress and preliminary solvent system development.[5] For analytical-scale separation and identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be effective if the isomers are sufficiently volatile and thermally stable.[6]

Q3: How do I choose an appropriate HPLC column for this separation?

A3: For separating positional aromatic isomers, a phenyl-based column (e.g., Phenyl-Hexyl) can provide enhanced selectivity due to π-π interactions with the aromatic rings of the isatin isomers.[7][8] Standard C18 columns are also a good starting point and are widely applicable.[7] The choice will depend on the specific differences in polarity and structure between the isomers.

Q4: Can I separate enantiomers of 6-bromo-7-methylisatin if a chiral center is introduced?

A4: While 6-bromo-7-methylisatin itself is not chiral, derivatives synthesized from it might be. If you have a racemic mixture of a chiral derivative, you will need to use a chiral stationary phase (CSP) in your HPLC system.[9][10] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of 6-bromo-7-methylisatin isomers.

Issue 1: Poor or No Separation of Isomer Peaks in HPLC

Question: My HPLC chromatogram shows a single broad peak or co-eluting peaks for my 6-bromo-7-methylisatin sample. How can I improve the resolution?

Answer: Achieving baseline separation of isomers often requires careful optimization of several parameters.[4]

  • Mobile Phase Composition: The polarity of your mobile phase is critical.

    • Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can have a significant impact on selectivity.

    • Gradient Elution: Implement a shallow gradient. A slow, gradual increase in the organic solvent concentration can often resolve closely eluting peaks.

    • Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and influence selectivity by suppressing the ionization of any acidic or basic functional groups.

  • Stationary Phase Selection:

    • If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl column can offer alternative selectivity for aromatic compounds.[7][8]

  • Flow Rate and Temperature:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase run time.

    • Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can affect selectivity.[4] Experiment with temperatures between 30°C and 50°C.

Issue 2: Tailing or Asymmetric Peaks

Question: My peaks for 6-bromo-7-methylisatin are tailing, making accurate quantification difficult. What could be the cause?

Answer: Peak tailing is a common issue in chromatography and can be caused by several factors.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Secondary Interactions: Unwanted interactions between your analyte and active sites on the silica backbone of the column (e.g., free silanol groups) can cause tailing.

    • Solution: Add a competing agent to your mobile phase, such as a small amount of a basic modifier like triethylamine if your compound has basic properties, or ensure your mobile phase is sufficiently acidic to keep analytes protonated.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Question: The retention times for my isomer peaks are shifting between injections. What is causing this instability?

Answer: Fluctuating retention times can compromise the reliability of your analysis.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition, even in small amounts, can lead to shifts in retention. If using a buffer, make sure it is freshly prepared and the pH is stable.

  • Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature can cause retention time drift.[12] Use a column oven to maintain a constant temperature.

  • Pump and System Leaks: A leak in the HPLC system will cause the flow rate to be inconsistent, leading to variable retention times. Check all fittings and connections for any signs of leakage.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of 6-bromo-7-methylisatin from its potential positional isomers.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 50 50
    25.0 50 50
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: TLC Method for Reaction Monitoring

This protocol is suitable for quickly assessing the presence of isomers and starting materials.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The ratio may need to be optimized.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved sample onto the TLC plate baseline.

    • Place the plate in a developing chamber saturated with the mobile phase vapor.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under UV light (254 nm). Different isomers will likely appear as distinct spots with different Rf values.

Data Presentation

The following tables present hypothetical, yet realistic, data for the separation of 6-bromo-7-methylisatin and a potential positional isomer (e.g., 5-bromo-7-methylisatin) using the HPLC protocol described above.

Table 1: HPLC Retention Times and Resolution

CompoundRetention Time (min)Tailing FactorResolution (Rs)
5-bromo-7-methylisatin15.21.1-
6-bromo-7-methylisatin16.51.22.1
A resolution (Rs) value greater than 1.5 indicates baseline separation.[4]

Table 2: Effect of Mobile Phase Composition on Retention Time

% Acetonitrile (Isocratic)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2
40%12.814.1
45%9.510.3
50%7.17.6

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution Check_Mobile_Phase Adjust Mobile Phase (Gradient/Composition) Start->Check_Mobile_Phase Check_Stationary_Phase Change Column (e.g., C18 to Phenyl) Start->Check_Stationary_Phase Check_Flow_Temp Optimize Flow Rate and Temperature Start->Check_Flow_Temp Improved Resolution Improved? Check_Mobile_Phase->Improved Check_Stationary_Phase->Improved Check_Flow_Temp->Improved Success Baseline Separation Achieved Improved->Success Yes Further_Optimization Continue Optimization Improved->Further_Optimization No

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Peak_Tailing_Workflow Start Asymmetric / Tailing Peaks Check_Concentration Dilute Sample (Check for Overload) Start->Check_Concentration Check_Mobile_Phase Modify Mobile Phase (Add Acid/Base Modifier) Start->Check_Mobile_Phase Check_Column_Health Flush or Replace Column Start->Check_Column_Health Improved Peak Shape Improved? Check_Concentration->Improved After Re-injection Check_Mobile_Phase->Improved Check_Column_Health->Improved Success Symmetric Peaks Achieved Improved->Success Yes Reassess Re-evaluate Method Improved->Reassess No

References

Overcoming regioselectivity issues in the synthesis of 6-bromo-7-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 6-bromo-7-methylisatin, with a particular focus on regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 6-bromo-7-methylisatin?

The main challenge in synthesizing 6-bromo-7-methylisatin is achieving the desired regioselectivity. This involves introducing a bromine atom specifically at the C6 position of the 7-methylisatin core, avoiding the formation of other isomers such as 4-bromo-7-methylisatin or 5-bromo-7-methylisatin.

Q2: What are the main synthetic routes to prepare 6-bromo-7-methylisatin?

There are two primary approaches for the synthesis of 6-bromo-7-methylisatin:

  • Direct bromination of 7-methylisatin: This involves the electrophilic aromatic substitution of 7-methylisatin. However, this method can lead to a mixture of isomers due to the directing effects of the substituents on the aromatic ring.

  • Regiocontrolled synthesis from a pre-brominated precursor: A more selective method is to start with an appropriately substituted aniline, such as 4-bromo-3-methylaniline, and then construct the isatin ring using a method like the Sandmeyer isatin synthesis.[1]

Q3: How do the substituents on the 7-methylisatin ring influence the regioselectivity of bromination?

In the direct bromination of 7-methylisatin, the methyl group at C7 is an ortho-, para-director, while the carbonyl group at C2 and the amide group within the ring are deactivating and meta-directing with respect to their positions.[2][3] This complex interplay of directing effects can lead to the formation of multiple isomers.

Q4: Which analytical techniques are best for identifying and differentiating isomers of bromo-7-methylisatin?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification of bromo-7-methylisatin isomers.[4] Both 1H and 13C NMR spectra will show distinct chemical shifts and coupling patterns for the aromatic protons and the methyl group, allowing for clear differentiation between the 6-bromo, 4-bromo, and 5-bromo isomers.[4]

Troubleshooting Guides

Problem 1: Formation of multiple isomers during direct bromination of 7-methylisatin.
  • Question: I performed a direct bromination on 7-methylisatin and my NMR analysis indicates a mixture of products. How can I control the regioselectivity to favor the 6-bromo isomer?

  • Answer: Achieving high regioselectivity in the direct bromination of 7-methylisatin is challenging. The formation of multiple isomers is a common issue. To favor the desired 6-bromo isomer, consider the following:

    • Alternative Route: The most reliable method to obtain exclusively 6-bromo-7-methylisatin is to employ a regiocontrolled synthesis starting from 4-bromo-3-methylaniline via the Sandmeyer isatin synthesis. This approach eliminates the issue of isomeric mixtures from the bromination step.

    • Reaction Conditions: If direct bromination is necessary, you can try to optimize the reaction conditions. Factors such as the choice of brominating agent (e.g., Br2, NBS), solvent, temperature, and catalyst can influence the isomer ratio. However, achieving complete selectivity for the 6-bromo position is unlikely.

Problem 2: Low yield in the Sandmeyer isatin synthesis of 6-bromo-7-methylisatin.
  • Question: I am attempting the Sandmeyer synthesis starting from 4-bromo-3-methylaniline, but I am getting a low yield of the final product. What are the possible causes and solutions?

  • Answer: Low yields in the Sandmeyer isatin synthesis can arise from several factors:

    • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Adjust the reaction time and temperature as needed.

    • Side reactions: Over-oxidation of the methyl group can occur under harsh acidic conditions. Using polyphosphoric acid (PPA) instead of sulfuric acid for the cyclization step can sometimes minimize this side reaction.[1]

    • Poor solubility of intermediates: The isonitroso-N-(4-bromo-3-methylphenyl)acetamide intermediate may have poor solubility. Using a co-solvent system might improve solubility and conversion rates.[5]

    • Suboptimal work-up and purification: Product loss can occur during extraction and recrystallization. Ensure the pH is optimal for product extraction and use a minimal amount of solvent for recrystallization.

Problem 3: Difficulty in purifying the desired 6-bromo-7-methylisatin from its isomers.
  • Question: I have a mixture of bromo-7-methylisatin isomers. How can I effectively separate the 6-bromo isomer?

  • Answer: If you have a mixture of isomers, chromatographic techniques are generally the most effective for separation:

    • Column Chromatography: Flash column chromatography on silica gel using a suitable eluent system, such as a hexane-ethyl acetate gradient, can separate the isomers based on their polarity differences.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been reported to be effective for the separation of isatin isomers.

Data Presentation

Table 1: Predicted Regiochemical Outcome of Direct Bromination of 7-Methylisatin

Position of BrominationExpected ProductRole of Directing GroupsPredicted Outcome
C66-bromo-7-methylisatinPara to the activating methyl group.Major Isomer
C44-bromo-7-methylisatinOrtho to the activating methyl group.Minor Isomer
C55-bromo-7-methylisatinMeta to the activating methyl group.Minor Isomer

Table 2: Predicted ¹H NMR Chemical Shifts for Bromo-7-methylisatin Isomers

Proton6-bromo-7-methylisatin (Predicted)4-bromo-7-methylisatin (Predicted)5-bromo-7-methylisatin (Predicted)
Aromatic H~7.5-7.7 ppm (d)~7.6-7.8 ppm (d)~7.4-7.6 ppm (s)
Aromatic H~7.0-7.2 ppm (d)~7.2-7.4 ppm (d)~7.3-7.5 ppm (s)
Methyl H~2.4-2.6 ppm (s)~2.5-2.7 ppm (s)~2.3-2.5 ppm (s)
NH~10.5-11.5 ppm (s)~10.5-11.5 ppm (s)~10.5-11.5 ppm (s)

Experimental Protocols

Protocol 1: Regiocontrolled Sandmeyer Synthesis of 6-bromo-7-methylisatin

This protocol is adapted from the general Sandmeyer isatin synthesis and is the recommended route for obtaining the target molecule with high regioselectivity.[1][5]

Step 1: Synthesis of isonitroso-N-(4-bromo-3-methylphenyl)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

  • Add a solution of 4-bromo-3-methylaniline (1.0 eq) in water containing hydrochloric acid.

  • Add sodium sulfate to the mixture.

  • Heat the reaction mixture to reflux (approximately 90 °C) for about 2 hours.

  • Cool the mixture to allow the isonitroso-N-(4-bromo-3-methylphenyl)acetamide intermediate to precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Cyclization to 6-bromo-7-methylisatin

  • Carefully add the dried intermediate from Step 1 in portions to pre-heated concentrated sulfuric acid (or polyphosphoric acid) at 60-70 °C with stirring.

  • After the addition is complete, heat the mixture to 80 °C for 30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated crude product by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-bromo-7-methylisatin.

Protocol 2: Direct Bromination of 7-methylisatin (for optimization studies)

This protocol is for the direct bromination and will likely result in a mixture of isomers. It is provided for researchers who wish to explore this route.

  • Dissolve 7-methylisatin (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Dry the crude product, which will be a mixture of isomers.

  • Purify the mixture using column chromatography to isolate the 6-bromo-7-methylisatin.

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization 4-bromo-3-methylaniline 4-bromo-3-methylaniline Reaction1 Reaction in aq. Na2SO4, reflux 4-bromo-3-methylaniline->Reaction1 Chloral_Hydrate Chloral Hydrate & Hydroxylamine HCl Chloral_Hydrate->Reaction1 Intermediate Isonitroso-N-(4-bromo-3-methylphenyl)acetamide Reaction1->Intermediate Cyclization Cyclization in H2SO4 or PPA, 80°C Intermediate->Cyclization Product 6-bromo-7-methylisatin Cyclization->Product

Caption: Workflow for the regiocontrolled Sandmeyer synthesis.

Isomer_Troubleshooting Start Isomeric Mixture Obtained Analysis Analyze with NMR Start->Analysis Identify_Isomers Identify Isomers based on Predicted Chemical Shifts Analysis->Identify_Isomers Separation Separation Required Identify_Isomers->Separation Column_Chromatography Column Chromatography Separation->Column_Chromatography Common Method HSCCC High-Speed Counter-Current Chromatography Separation->HSCCC Alternative Method Pure_Product Pure 6-bromo-7-methylisatin Column_Chromatography->Pure_Product HSCCC->Pure_Product

Caption: Troubleshooting logic for isomeric mixture separation.

References

Optimization of reaction conditions for 6-bromo-7-methylisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 6-bromo-7-methylisatin. This document includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and visual diagrams to facilitate a successful synthesis.

Experimental Protocol: Sandmeyer Synthesis of 6-Bromo-7-Methylisatin

The most common and effective method for synthesizing isatin and its derivatives is the Sandmeyer isatin synthesis.[1][2] This two-step process involves the formation of an isonitrosoacetanilide intermediate from an aniline, followed by acid-catalyzed cyclization to the isatin core.[3] The following protocol is adapted from established procedures for similar substituted isatins.[4][5]

Step 1: Synthesis of N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, prepare a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

  • Add a solution of 4-bromo-2-methylaniline (1.0 eq) in water containing hydrochloric acid.

  • To this mixture, add sodium sulfate.

  • Heat the reaction mixture to reflux (approximately 90-100°C) for about 2 hours.[4][5]

  • Cool the mixture, which will cause the intermediate product, N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide, to precipitate.

  • Filter the solid, wash it with cold water until the filtrate is neutral, and then dry it completely.

Step 2: Cyclization to 6-Bromo-7-Methylisatin

  • Carefully and portion-wise, add the dried N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at approximately 65°C.[4]

  • Maintain the temperature and continue stirring for about 30 minutes to 3 hours.[4][6] The reaction temperature is critical; too low and the reaction may not proceed, too high can lead to decomposition.[7]

  • Pour the reaction mixture onto crushed ice. This will cause the crude 6-bromo-7-methylisatin to precipitate.

  • Filter the resulting solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[4]

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes based on the synthesis of structurally similar isatins.

Table 1: Reaction Conditions for Step 1 (Isonitrosoacetanilide Formation)

ParameterValue/ConditionRationale
Starting Material4-bromo-2-methylanilinePrecursor for the target molecule
ReagentsChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HClStandard reagents for the Sandmeyer synthesis[3]
SolventWaterCommon solvent for this reaction step
Temperature90-100°C (Reflux)Ensures complete reaction[4][5]
Reaction Time~2 hoursTypical duration for intermediate formation[4]

Table 2: Reaction Conditions for Step 2 (Cyclization)

ParameterValue/ConditionRationale/Potential Issues
CatalystConcentrated Sulfuric AcidStrong acid catalyst for cyclization. Can cause over-oxidation[4]
Polyphosphoric Acid (PPA)Milder alternative, can reduce over-oxidation byproducts[4]
Temperature65-90°CTemperature control is crucial to prevent decomposition[4][6][7]
Reaction Time30 minutes - 3 hoursMonitor by TLC to determine completion[4][6]
QuenchingCrushed IcePrecipitates the final product

Visualizations

Experimental Workflow

G Experimental Workflow for 6-Bromo-7-Methylisatin Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Mix Chloral Hydrate, Hydroxylamine HCl, and 4-bromo-2-methylaniline in acidic water B Add Sodium Sulfate A->B C Reflux at 90-100°C for 2 hours B->C D Cool and precipitate intermediate C->D E Filter and dry N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide D->E F Add intermediate to H2SO4 or PPA at 65°C E->F Dried Intermediate G Stir at 65-90°C for 0.5-3 hours F->G H Pour onto crushed ice G->H I Filter and wash crude product H->I J Recrystallize to purify 6-bromo-7-methylisatin I->J

Caption: Workflow for the two-step synthesis of 6-bromo-7-methylisatin.

Sandmeyer Reaction Mechanism

G Sandmeyer Synthesis Mechanism A 4-bromo-2-methylaniline B Reaction with Chloral Hydrate and Hydroxylamine A->B + CCl3CH(OH)2 + NH2OH·HCl C N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide B->C D Protonation by Strong Acid (H2SO4) C->D + H+ E Intramolecular Electrophilic Aromatic Substitution D->E F Cyclized Intermediate E->F G Dehydration and Tautomerization F->G H 6-bromo-7-methylisatin G->H

Caption: Reaction mechanism for the synthesis of 6-bromo-7-methylisatin.

Troubleshooting Guide

Problem 1: Low Yield of 6-Bromo-7-Methylisatin

  • Question: My final yield is significantly lower than expected. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature in both steps are optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Suboptimal Work-up: Product can be lost during extraction and purification. Use minimal solvent for recrystallization to avoid product loss.[4]

    • Decomposition: The cyclization step is sensitive to high temperatures. Ensure the temperature does not exceed 90°C to prevent decomposition of the product.[7]

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

Problem 2: Formation of Isomeric Impurities

  • Question: My final product is contaminated with an isomer. How can I prevent this and purify my product?

  • Answer:

    • Lack of Regiocontrol: The cyclization step may not be fully regioselective, potentially leading to the formation of 4-bromo-7-methylisatin if the starting material is 3-bromo-2-methylaniline, or other isomers depending on the aniline used.[4] Carefully select the starting aniline to ensure the desired substitution pattern. For 6-bromo-7-methylisatin, 4-bromo-2-methylaniline is the correct precursor.

    • Purification: If a mixture of isomers is formed, separation can be challenging. Chromatographic methods, such as column chromatography or high-speed counter-current chromatography, may be necessary.[4][7]

Problem 3: Over-oxidation of the Methyl Group

  • Question: I am observing byproducts that suggest the methyl group has been oxidized. How can I avoid this?

  • Answer:

    • Harsh Reaction Conditions: Strong acids like sulfuric acid at elevated temperatures can oxidize the electron-donating methyl group.

    • Milder Catalyst: Consider using polyphosphoric acid (PPA) instead of sulfuric acid for the cyclization step. PPA is known to reduce over-oxidation byproducts.[4]

    • Temperature Control: Avoid excessive heating during the cyclization step to minimize oxidation.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for 6-bromo-7-methylisatin?

    • A1: The Sandmeyer isatin synthesis is the most widely used and adaptable method for producing various substituted isatins, including 6-bromo-7-methylisatin.[1][2] Other methods like the Stolle and Gassman syntheses also exist but are less common for this specific substitution pattern.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the product in both steps of the synthesis.[4]

  • Q3: What is the best method for purifying the final product?

    • A3: Recrystallization from a suitable solvent like ethanol or acetic acid is typically sufficient for purification.[4] If isomeric impurities are present, column chromatography may be required.[7]

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. Concentrated sulfuric acid and hydrochloric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Chloral hydrate is a regulated substance in some regions. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Troubleshooting guide for the synthesis of halogenated isatins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of halogenated isatins. It includes frequently asked questions (FAQs), detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing halogenated isatins?

A1: The primary methods for synthesizing halogenated isatins are the Sandmeyer isatin synthesis starting from halogenated anilines, and the direct electrophilic halogenation of isatin. The Sandmeyer synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[1][2] Direct halogenation involves treating isatin with a halogenating agent, typically in a suitable solvent.

Q2: Which position on the isatin ring is most commonly halogenated?

A2: Electrophilic substitution reactions on the isatin ring, such as halogenation, predominantly occur at the C-5 position.[3]

Q3: What are some common challenges encountered during the synthesis of halogenated isatins?

A3: Common challenges include low yields, the formation of side products such as regioisomers or over-halogenated products, tar formation due to harsh acidic conditions, and difficulties in purifying the final product.[3][4]

Q4: How can I purify crude halogenated isatins?

A4: Purification is typically achieved through recrystallization from solvents like glacial acetic acid or ethanol.[4][5] For persistent impurities, forming a sodium bisulfite adduct can be an effective purification method, where the adduct is isolated and then decomposed to regenerate the purified isatin.[6] Column chromatography can also be employed for challenging separations.

Troubleshooting Guides

Sandmeyer Synthesis of Halogenated Isatins

Q5: I am getting a low yield in my Sandmeyer synthesis of 5-chloro-isatin. What are the likely causes and how can I improve it?

A5: Low yields in the Sandmeyer synthesis of halogenated isatins can arise from several factors:

  • Incomplete Cyclization: Ensure the reaction mixture is heated to the appropriate temperature (typically around 80°C) for a sufficient duration to drive the cyclization of the isonitrosoacetanilide intermediate to completion.[2]

  • Sulfonation as a Side Reaction: The use of concentrated sulfuric acid can lead to sulfonation of the aromatic ring, consuming starting material and reducing the yield of the desired isatin. To mitigate this, use the minimum effective concentration of sulfuric acid and maintain careful temperature control.

  • Tar Formation: The strong acidic and high-temperature conditions can cause decomposition of starting materials and intermediates, leading to the formation of intractable tars. Ensure that the aniline starting material is fully dissolved before proceeding with the reaction to minimize tar formation.

  • Purification Losses: Significant product loss can occur during the workup and purification steps. When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation of the product. During filtration, wash the crude product thoroughly with cold water to remove residual acid.

Q6: My Sandmeyer synthesis using a meta-substituted aniline is producing a mixture of regioisomers. How can I improve the regioselectivity?

A6: Achieving high regioselectivity with meta-substituted anilines is a known challenge in the classical Sandmeyer synthesis, often resulting in a mixture of 4- and 6-substituted isatins. For more predictable regiochemical control, consider alternative synthetic strategies such as a directed ortho-metalation (DoM) approach.

Direct Halogenation of Isatin

Q7: My direct bromination of isatin is resulting in a low yield of 5-bromoisatin and multiple unidentified side products. What could be the issue?

A7: Low yields and the formation of side products in the direct bromination of isatin can be attributed to several factors:

  • Over-halogenation: The isatin ring can be susceptible to di- or tri-bromination if the reaction conditions are too harsh or if an excess of the brominating agent is used. Carefully control the stoichiometry of the brominating agent.

  • Reaction Conditions: The choice of brominating agent and solvent system is crucial. Using a milder brominating agent like N-bromosuccinimide (NBS) or Pyridinium bromochromate (PBC) can offer better control and selectivity compared to liquid bromine.[4] The reaction temperature should also be optimized to favor the mono-brominated product.

  • Poor Reagent Quality: Ensure that the isatin starting material is pure and the brominating agent has not decomposed.

  • Work-up Procedure: During the work-up, quenching the reaction appropriately and thorough washing of the crude product are essential to remove unreacted reagents and byproducts.

Q8: I am attempting to synthesize 5-iodoisatin via direct iodination, but the reaction is not proceeding. Why is this and what can I do?

A8: Direct iodination of aromatic rings is often more challenging than bromination or chlorination because iodine is the least reactive of the common halogens.[7] To facilitate the reaction, an oxidizing agent is typically required to generate a more potent electrophilic iodine species. Common methods involve the use of iodine in the presence of an oxidant like nitric acid, or using reagents such as N-iodosuccinimide (NIS) in an acidic medium.

N-Alkylation of Halogenated Isatins

Q9: I am trying to N-alkylate 5-bromoisatin, but I am observing a significant amount of O-alkylation as a side product. How can I favor N-alkylation?

A9: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[8] Several factors influence the N- versus O-alkylation ratio:

  • Base and Solvent: The choice of base and solvent system is critical. Using alkali metal bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar apathetic solvents like DMF or DMSO generally favors N-alkylation.[9]

  • Counter-ion: The use of silver salts as bases can favor O-alkylation.

  • Alkylating Agent: The nature of the alkylating agent can also play a role. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Q10: My N-alkylated halogenated isatin is an oil and is difficult to purify. What steps can I take?

A10: If the N-alkylated product is an oil, consider the following purification strategies:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can be done by adding the solvent and scratching the inside of the flask with a glass rod.

  • Column Chromatography: If trituration is unsuccessful, purification via silica gel column chromatography is a reliable method to separate the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction to Remove Unreacted Isatin: If unreacted starting material is a major impurity, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic N-H of the starting isatin will be deprotonated, allowing it to be extracted into the aqueous layer, while the N-alkylated product remains in the organic layer.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Halogenated Isatins.

Halogenated IsatinSynthesis MethodReagentsSolventTemperature (°C)TimeYield (%)Reference
5-ChloroisatinSandmeyerp-chloroaniline, Chloral hydrate, NH₂OH·HCl, H₂SO₄Water, H₂SO₄70-80-70[5]
5-BromoisatinDirect BrominationIsatin, Pyridinium bromochromate (PBC)Glacial Acetic Acid9020 min89[4]
5,7-Di-iodoisatinDirect IodinationIsatin, Iodine, Nitric Acid----[10]

Table 2: N-Alkylation of Isatin - Conventional Heating vs. Microwave Irradiation.

Alkylating AgentBase/Solvent (Conventional)Time (h)/Temp (°C)Yield (%)Base/Solvent (Microwave)Time (min)/Power (W)Yield (%)Reference
Ethyl IodideK₂CO₃/DMF1.30/7078K₂CO₃/DMF3/30090[11]
Benzyl ChlorideK₂CO₃/DMF1/12082K₂CO₃/DMF5/20096[11]
n-Butyl BromideNaH/DMF--Na⁺¹⁻/DMF5/50069[11]
Cinnamyl BromideK₂CO₃/DMF4/7025K₂CO₃/DMF3/20055[11]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroisatin via Sandmeyer Reaction[5][12]
  • Preparation of p-chlorooximinoacetanilide:

    • In a suitable flask, combine p-chloroaniline (8 g, 0.06 mol), chloral hydrate (10.92 g, 0.06 mol), and a saturated aqueous solution of sodium sulfate (157.75 ml).

    • Add concentrated hydrochloric acid (5.21 ml) and a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) in water.

    • Heat the mixture. The crude product will precipitate as a pale brown solid.

    • Filter the solid and recrystallize from ethyl acetate to yield p-chlorooximinoacetanilide.

  • Cyclization to 5-Chloroisatin:

    • Carefully add the dried p-chlorooximinoacetanilide (6 g, 0.03 mol) in portions to concentrated sulfuric acid (21.99 ml) while controlling the temperature.

    • After the addition is complete, heat the mixture to 70-80°C to complete the cyclization.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Filter the resulting pink-red solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethyl acetate to afford pure 5-chloroisatin as a brick-red solid (Yield: ~70%).

Protocol 2: Synthesis of 5-Bromoisatin via Direct Bromination[4]
  • To a suspension of Pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.

  • Heat the reaction mixture at 90°C on a water bath for 20 minutes.

  • After completion of the reaction (monitored by TLC), add cold water (100 mL) to the mixture.

  • Extract the product with ether (3 x 20 mL).

  • Wash the combined ethereal extracts with aqueous NaHCO₃ solution and then with water.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to give pure 5-bromoisatin (Yield: ~89%).

Protocol 3: N-Alkylation of a Halogenated Isatin (General Procedure)[9][11]
  • To a solution of the halogenated isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the isatin anion.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction in an oil bath at 70-80°C and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Synthesis cluster_halogenation Direct Halogenation cluster_alkylation N-Alkylation start_sandmeyer Halogenated Aniline intermediate Isonitrosoacetanilide Intermediate start_sandmeyer->intermediate Chloral Hydrate, NH2OH·HCl product_sandmeyer Halogenated Isatin intermediate->product_sandmeyer H2SO4, Heat start_direct Isatin product_direct Halogenated Isatin start_direct->product_direct Halogenating Agent (e.g., NBS, PBC) start_alkylation Halogenated Isatin product_alkylation N-Alkyl Halogenated Isatin start_alkylation->product_alkylation Base, Alkyl Halide

Caption: General synthetic workflows for halogenated isatins.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products purification_issue Purification Issue? start->purification_issue incomplete_reaction Incomplete Reaction? (Check TLC) low_yield->incomplete_reaction Yes tar_formation Tar Formation? low_yield->tar_formation Yes regioisomers Regioisomers? side_products->regioisomers Yes over_halogenation Over-halogenation? side_products->over_halogenation Yes o_alkylation O-Alkylation? side_products->o_alkylation Yes oily_product Product is an oil? purification_issue->oily_product Yes unreacted_sm Unreacted Starting Material? purification_issue->unreacted_sm Yes optimize_conditions Optimize Time/ Temp/Reagents incomplete_reaction->optimize_conditions Yes dissolution Ensure complete dissolution of starting material tar_formation->dissolution Yes alt_synthesis Consider alternative synthesis (e.g., DoM) regioisomers->alt_synthesis Yes control_stoichiometry Control stoichiometry of halogenating agent over_halogenation->control_stoichiometry Yes optimize_base_solvent Optimize base/ solvent system o_alkylation->optimize_base_solvent Yes triturate_chromatography Trituration or Column Chromatography oily_product->triturate_chromatography Yes acid_base_extraction Acid-Base Extraction unreacted_sm->acid_base_extraction Yes

Caption: Troubleshooting decision tree for isatin synthesis.

References

Stability of 6-bromo-7-methyl-1H-indole-2,3-dione under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 6-bromo-7-methyl-1H-indole-2,3-dione under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Compound degradation in basic media (e.g., during reaction work-up with NaHCO₃ or NaOH). The isatin γ-lactam ring is susceptible to hydrolysis under basic conditions, leading to ring-opening.[1][2][3]Avoid prolonged exposure to basic conditions. If a basic wash is necessary, perform it quickly with a mild base (e.g., dilute NaHCO₃) at low temperatures. Consider alternative purification methods that do not require basic conditions, such as chromatography with a neutral mobile phase.
Low yield or formation of side products in acidic reaction media. While generally more stable in acid than in base, prolonged exposure to strong acids or high temperatures can lead to hydrolysis or other acid-catalyzed reactions.[4][5]Monitor the reaction closely and minimize reaction time. Use the mildest acidic conditions necessary for the transformation. Consider performing the reaction at a lower temperature.
Inconsistent analytical results (e.g., HPLC, NMR) of the stored compound. Potential slow degradation over time, especially if not stored under optimal conditions. Isatin derivatives can be sensitive to light and moisture.Store the compound in a tightly sealed container, protected from light, and in a desiccator at a low temperature. Re-analyze the compound to confirm its purity before use if it has been stored for an extended period.
Color change of the compound in solution. This may indicate degradation or reaction of the isatin core. The highly conjugated system is sensitive to changes in its electronic structure.Investigate the cause of the color change using analytical techniques (e.g., UV-Vis, LC-MS) to identify any new species formed. This can help in understanding the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

Q2: What happens to this compound in basic solutions?

The isatin scaffold is known to be susceptible to hydrolysis under basic conditions.[1][2] The hydroxide ion can attack the electrophilic C2 carbonyl carbon, leading to the cleavage of the amide bond (the γ-lactam ring) and the formation of the corresponding isatinate (a salt of 2-aminophenylglyoxylic acid). The rate of this hydrolysis is dependent on the hydroxide ion concentration.[2][3]

Q3: What are the expected degradation products under acidic and basic conditions?

  • Acidic Hydrolysis: Under harsh acidic conditions, the likely degradation product is the corresponding 2-amino-substituted benzoic acid derivative through the hydrolysis of the amide bond.

  • Basic Hydrolysis: Under basic conditions, the primary degradation product is the salt of the corresponding 2-aminophenylglyoxylic acid (isatinate).[7]

Q4: Are there any specific handling and storage recommendations to ensure the stability of this compound?

To ensure the stability of this compound, it is recommended to:

  • Store the solid compound in a cool, dry, and dark place.

  • Use a tightly sealed container to protect it from moisture.

  • For solutions, it is advisable to prepare them fresh. If storage is necessary, use a neutral, aprotic solvent and store at a low temperature, protected from light.

Q5: How do the bromo and methyl substituents affect the stability compared to unsubstituted isatin?

The electronic effects of the bromo and methyl substituents on the aromatic ring can influence the reactivity of the carbonyl groups and the stability of the lactam ring. The bromine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbons, potentially making the compound more susceptible to nucleophilic attack. The methyl group is electron-donating, which might slightly counteract this effect. However, without specific experimental data, these are general predictions based on electronic effects.

Data Presentation

As no specific quantitative data for the stability of this compound was found, the following table summarizes the expected qualitative stability based on the known chemistry of isatin derivatives.

Condition Expected Stability Primary Degradation Pathway Key References
Strong Acid (e.g., conc. H₂SO₄, reflux) Low to ModerateHydrolysis of the amide bond[4]
Mild Acid (e.g., acetic acid, room temp) Moderate to HighGenerally stable for short durations[5]
Neutral (pH 7) High--
Mild Base (e.g., NaHCO₃ solution) Low to ModerateRing-opening via hydrolysis[2]
Strong Base (e.g., NaOH solution) LowRapid ring-opening via hydrolysis[1][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic and Basic Media

This protocol provides a general method to evaluate the stability of this compound under specific pH conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Test Solutions:

    • Acidic Condition: Add a specific volume of the stock solution to a larger volume of an acidic buffer (e.g., pH 2 or 5) to achieve the desired final concentration.

    • Basic Condition: Add the same volume of the stock solution to a larger volume of a basic buffer (e.g., pH 9 or 12).

    • Neutral Condition: Use a neutral buffer (pH 7) as a control.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching (if necessary): Neutralize the aliquot to stop further degradation.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of the parent compound and identify any degradation products.

  • Data Interpretation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Synthesis of a Substituted Isatin (Example: 5-chloro-7-methylisatin)

This protocol for a related compound provides context on the conditions under which isatins can be synthesized and handled.[8]

  • Reaction Setup: In a round-bottom flask, heat concentrated sulfuric acid (0.4 mole) to 50-60°C.

  • Preparation of Precursor Solution: Dissolve 2-(hydroxyimino)-N-(o-tolyl)acetamide (0.1 mole) in hot acetic acid (20 ml).

  • Addition: Slowly add the dissolved acetamide to the heated sulfuric acid over 20-30 minutes.

  • Cooling: After the addition is complete, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture onto ice-cold water to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the product to obtain the crude 5-chloro-7-methylisatin.

Visualizations

G General Hydrolysis of Isatin under Basic Conditions Isatin 6-bromo-7-methyl- 1H-indole-2,3-dione Intermediate Tetrahedral Intermediate Isatin->Intermediate OH⁻ (Nucleophilic Attack on C2) Product Isatinate (Salt of 2-amino- phenylglyoxylic acid) Intermediate->Product Ring Opening

Caption: Basic hydrolysis pathway of the isatin ring.

G Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution TestSol Prepare Test Solutions (Acidic, Basic, Neutral) Stock->TestSol Incubate Incubate at Controlled Temperature TestSol->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Data Determine Degradation Kinetics Analyze->Data

Caption: Experimental workflow for stability testing.

Wnt_Pathway Wnt/β-catenin Signaling and Inhibition by 7-Methylisatin cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b_off GSK-3β b_catenin_off β-catenin GSK3b_off->b_catenin_off Phosphorylates Degradation Degradation b_catenin_off->Degradation Wnt Wnt Signal Receptor Receptor Complex Wnt->Receptor GSK3b_on GSK-3β (Inhibited) Receptor->GSK3b_on Inhibits b_catenin_on β-catenin (Accumulates) Nucleus Nucleus b_catenin_on->Nucleus Transcription Gene Transcription Nucleus->Transcription Methylisatin 7-Methylisatin (Analog of User's Compound) Methylisatin->GSK3b_off Inhibits

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione (also known as 6-bromo-7-methylisatin).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing substituted isatins, including this compound, are the Sandmeyer isatin synthesis, the Stolle synthesis, and the Gassman isatin synthesis.[1][2][3][4] The Sandmeyer synthesis is a widely used and cost-effective method, though it can present challenges with regioselectivity and byproduct formation, especially with substituted anilines.[1][5][6]

Q2: Why is achieving high regioselectivity a significant challenge in this synthesis?

A2: When starting with a substituted aniline like 3-bromo-2-methylaniline, the cyclization step can potentially lead to the formation of isomeric isatin products.[1] For instance, in the Sandmeyer synthesis, the cyclization of the isonitrosoacetanilide intermediate derived from a meta-substituted aniline can result in a mixture of 4- and 6-substituted isatins.[1] Careful control of reaction conditions is crucial to favor the formation of the desired 6-bromo-7-methyl isomer.

Q3: What are the typical impurities and byproducts encountered during the synthesis and scale-up?

A3: Common impurities include:

  • Isatin oxime: This byproduct can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1][7]

  • Tar-like substances: Dark, viscous byproducts can form due to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions often employed.[1][6][8]

  • Sulfonated byproducts: When using sulfuric acid for cyclization, sulfonation of the aromatic ring can occur, leading to product loss.[1][7]

  • Incompletely cyclized intermediates: Residual isonitrosoacetanilide can remain if the cyclization is not driven to completion.[1]

  • Isomeric products: As mentioned, the formation of other regioisomers is a possibility.

Q4: How can I improve the yield of this compound during scale-up?

A4: To improve the yield, consider the following:

  • Optimize reaction conditions: Carefully control temperature, reaction time, and reagent stoichiometry. For the Sandmeyer synthesis, maintaining the temperature between 60-70°C during the addition of the intermediate to sulfuric acid is critical to prevent charring.[7][8]

  • Ensure high purity of starting materials: The purity of the initial aniline and other reagents is crucial for minimizing side reactions.[1]

  • Efficient mixing: On a larger scale, ensuring homogenous mixing is vital for consistent reaction progress and to avoid localized overheating.

  • Purification strategy: Minimize product loss during workup and purification by selecting an appropriate recrystallization solvent, such as glacial acetic acid or ethanol.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., tar formation, sulfonation); Product loss during workup.[1][6][7]Optimize reaction time and temperature; Ensure complete dissolution of the aniline starting material to minimize tar;[1][6] Use the minimum effective concentration of sulfuric acid for cyclization;[1] Refine purification techniques, such as selecting an optimal recrystallization solvent.[1][7]
Formation of Dark, Tarry Material Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[1][6]Ensure the aniline is fully dissolved before heating;[6][7] Maintain strict temperature control during the cyclization step, adding the intermediate portion-wise with efficient cooling.[8]
Product is Contaminated with Isatin Oxime Formation of isatin oxime during the acid-catalyzed cyclization.[1][7]During the workup, add a "decoy agent" like an aldehyde or ketone to react with any residual hydroxylamine.[1]
Difficult Purification Presence of multiple impurities, including tarry substances and isomeric byproducts.Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1][7] Column chromatography may be necessary for separating isomers if present in significant amounts.
Poor Regioselectivity (Mixture of Isomers) Lack of regiochemical control during the cyclization of the substituted aniline intermediate.[1]For predictable regiocontrol, alternative methods like directed ortho-metalation (DoM) could be considered, though this may alter the overall synthetic strategy.[1] Fine-tuning the conditions of the classical synthesis (e.g., acid catalyst, temperature) may also influence the isomer ratio.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the scale-up synthesis of substituted isatins. The values are indicative and should be optimized for the specific synthesis of this compound.

Parameter Condition A (Lower Temp) Condition B (Higher Temp) Condition C (Alternative Acid)
Starting Aniline 3-bromo-2-methylaniline3-bromo-2-methylaniline3-bromo-2-methylaniline
Cyclization Acid Concentrated H₂SO₄Concentrated H₂SO₄Polyphosphoric Acid (PPA)
Cyclization Temperature 50-60 °C70-80 °C80-90 °C
Reaction Time 1-2 hours30-60 minutes1-2 hours
Typical Yield ModerateModerate to HighModerate to High
Key Observation Slower reaction, potentially fewer charring byproducts.Faster reaction, risk of increased tar formation if not well-controlled.[7]Can minimize over-oxidation of the methyl group.[9]

Experimental Protocols

Key Experiment: Sandmeyer Synthesis of this compound

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.

  • Add a solution of 3-bromo-2-methylaniline (1.0 eq) in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride (2.2 eq).

  • Heat the mixture to reflux (approximately 90-100 °C) for a designated time, monitoring the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.[1]

  • Cool the reaction mixture, which should cause the intermediate product to precipitate.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry completely.

Step 2: Cyclization to this compound

  • In a separate, appropriately sized reactor, carefully pre-warm concentrated sulfuric acid to approximately 50 °C.[8]

  • Slowly and portion-wise, add the dried N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 to the sulfuric acid, ensuring the internal temperature does not exceed 70-75 °C.[7][8] This step is exothermic and requires efficient stirring and cooling.

  • Once the addition is complete, maintain the reaction temperature at around 80 °C for approximately 10-30 minutes.[8]

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the crude product, wash with copious amounts of cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[1][7]

Visualizations

experimental_workflow Experimental Workflow for Sandmeyer Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Purification start Start: 3-bromo-2-methylaniline, Chloral Hydrate, Hydroxylamine HCl reflux Reflux in aqueous solution start->reflux precipitate Cool and precipitate intermediate reflux->precipitate filter_dry_1 Filter and dry intermediate precipitate->filter_dry_1 add_to_acid Add intermediate to H₂SO₄ (controlled temp) filter_dry_1->add_to_acid Dried Intermediate cyclize Heat to complete cyclization add_to_acid->cyclize quench Pour onto ice (Quench) cyclize->quench filter_dry_2 Filter and dry crude product quench->filter_dry_2 purify Recrystallize filter_dry_2->purify end Final Product: This compound purify->end

Caption: Workflow for the Sandmeyer synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield start Problem: Low Yield check_reaction Check TLC for unreacted starting material start->check_reaction Initial Assessment check_byproducts Analyze crude product for byproducts start->check_byproducts incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction byproducts_present Significant Byproducts Detected check_byproducts->byproducts_present incomplete_reaction->check_byproducts No optimize_conditions Increase reaction time or temperature incomplete_reaction->optimize_conditions Yes optimize_conditions->start Re-run experiment check_reagents Verify reagent purity and stoichiometry check_reagents->start Re-run experiment tar Tar Formation? byproducts_present->tar Yes oxime Isatin Oxime? byproducts_present->oxime isomer Isomeric Impurity? byproducts_present->isomer solution_tar Improve temperature control; Ensure aniline dissolution tar->solution_tar solution_oxime Add 'decoy agent' during workup oxime->solution_oxime solution_isomer Optimize cyclization conditions; Consider alternative synthesis isomer->solution_isomer solution_tar->start Re-run experiment solution_oxime->start Re-run experiment solution_isomer->start Re-run experiment

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Byproduct identification in the synthesis of 6-bromo-7-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-7-methylisatin. The following information is designed to help identify and mitigate the formation of common byproducts and address other challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-bromo-7-methylisatin, and what are their primary challenges?

A1: The most prevalent methods for synthesizing substituted isatins, including 6-bromo-7-methylisatin, are the Sandmeyer isatin synthesis and the Stolle synthesis.[1][2][3]

  • Sandmeyer Isatin Synthesis: This is a widely used method that involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric acid) to yield the isatin.[1][4][5][6] The main challenges include the formation of regioisomers, over-oxidation of the methyl group, and the generation of various impurities under harsh acidic conditions.[7][8]

  • Stolle Synthesis: This method involves the reaction of an aniline with oxalyl chloride to create a chlorooxalylanilide intermediate, which is subsequently cyclized using a Lewis acid (e.g., AlCl₃, BF₃).[1][2][6][9] While effective, this route can also present challenges in achieving high yields and purity, particularly in the removal of sulfur-containing byproducts.[7]

Q2: Why is regioselectivity a major concern in the synthesis of 6-bromo-7-methylisatin?

A2: Regioselectivity is a significant challenge because the starting material, typically a substituted aniline like 3-bromo-2-methylaniline, can lead to the formation of isomeric byproducts during the cyclization step.[7] In the case of 6-bromo-7-methylisatin synthesis, the primary isomeric byproduct of concern would be 4-bromo-7-methylisatin. The reaction conditions, particularly the choice of acid catalyst and temperature, can influence the ratio of these isomers.[3]

Q3: How can I confirm the identity of my final product and distinguish it from potential isomeric byproducts?

A3: Unambiguous structure elucidation requires spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The ¹H NMR and ¹³C NMR spectra of 6-bromo-7-methylisatin and its potential isomers will show distinct chemical shifts and coupling patterns for the aromatic protons and the methyl group. Comparing the experimental spectra with established reference data is the most reliable method for identification.

Troubleshooting Guides

Problem 1: Presence of Significant Impurities in Crude Product via Sandmeyer Synthesis

The Sandmeyer synthesis is notorious for producing a range of byproducts due to the harsh reaction conditions. Identifying these impurities is the first step toward mitigating their formation.

DOT Script for Byproduct Formation Pathways

A 3-bromo-2-methylaniline (Starting Material) B Isonitroso-N-(3-bromo-2-methylphenyl)acetamide (Intermediate) A->B Chloral Hydrate, NH2OH·HCl C 6-bromo-7-methylisatin (Desired Product) B->C H2SO4 Cyclization (Desired Pathway) D Isomeric Byproduct (e.g., 4-bromo-7-methylisatin) B->D Alternative Cyclization G Phenolic Impurities B->G Hydrolysis of Diazonium Intermediate E Over-oxidation Byproduct (6-bromo-7-carboxyisatin) C->E Oxidation of -CH3 F Isatin Oxime Byproduct C->F Reaction with excess NH2OH

Caption: Potential byproduct pathways in the Sandmeyer synthesis.

Table 1: Common Byproducts in the Synthesis of 6-bromo-7-methylisatin and Mitigation Strategies

Byproduct TypeLikely CauseIdentification MethodMitigation StrategyPurification Method
Isomeric Byproducts Lack of regiocontrol during acid-catalyzed cyclization.[7]NMR, HPLCOptimize cyclization conditions: vary acid catalyst (H₂SO₄ vs. PPA) and temperature.[3]Column chromatography, fractional crystallization.
Over-oxidation Products The methyl group is susceptible to oxidation under strong acidic and high-temperature conditions.[8]NMR, IR (C=O stretch of carboxylic acid)Use polyphosphoric acid (PPA) instead of sulfuric acid; maintain careful temperature control.[3]Recrystallization from a suitable solvent like glacial acetic acid.[7]
Isatin Oxime Reaction of the isatin product with residual hydroxylamine from the first step.[7][8]Mass Spectrometry, NMRIntroduce a "decoy agent" (e.g., acetone, glyoxal) during work-up to quench excess hydroxylamine.[8]Recrystallization.
Phenolic Impurities Hydrolysis of diazonium salt intermediates that can form during the reaction.[8]HPLC, NMREnsure complete and rapid cyclization; control reaction temperature to minimize side reactions.Purification via sodium bisulfite adduct formation.[7]
Tar Formation Decomposition of starting materials or intermediates under harsh acidic conditions.[7]Visual (dark, viscous residue)Ensure complete dissolution of the aniline starting material before heating.[7]Column chromatography on silica gel.
Problem 2: Low Yield of 6-bromo-7-methylisatin

Low yields can be attributed to incomplete reactions, competing side reactions, or loss of product during work-up and purification.

DOT Script for Troubleshooting Low Yield

start Low Yield Observed check_reaction Monitor Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No optimize_cond Optimize Conditions: - Increase reaction time - Adjust temperature incomplete->optimize_cond check_reagents Verify Reagent Purity incomplete->check_reagents check_workup Review Work-up & Purification complete->check_workup end Improved Yield optimize_cond->end check_reagents->end product_loss Product Loss During Extraction/Purification check_workup->product_loss Yes byproducts Significant Byproduct Formation check_workup->byproducts No refine_workup Refine Procedures: - Adjust pH during extraction - Use alternative purification product_loss->refine_workup refine_workup->end mitigate_byproducts Implement Mitigation Strategies (See Table 1) byproducts->mitigate_byproducts mitigate_byproducts->end

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Generalized Protocol for the Sandmeyer Synthesis of 7-Methylisatin

This protocol is a generalized procedure adapted from common laboratory practices for the synthesis of 7-methylisatin, which serves as a close analog for 6-bromo-7-methylisatin.[3] Extreme caution should be exercised when working with strong acids and other hazardous reagents.

DOT Script for Experimental Workflow

cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization to Isatin A Dissolve Chloral Hydrate & Hydroxylamine HCl in H₂O B Add acidic solution of 3-bromo-2-methylaniline A->B C Add Na₂SO₄ and heat to reflux B->C D Cool mixture to precipitate intermediate C->D E Filter, wash, and dry the solid intermediate D->E F Pre-warm concentrated H₂SO₄ or PPA E->F Proceed with dried intermediate G Add dried intermediate in portions F->G H Maintain temperature and stir G->H I Pour mixture onto crushed ice H->I J Filter, wash, and dry crude product I->J K Pure 6-bromo-7-methylisatin J->K Purify via recrystallization

Caption: General workflow for the two-step Sandmeyer isatin synthesis.

Step 1: Formation of Isonitroso-N-(3-bromo-2-methylphenyl)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

  • Separately, prepare a solution of 3-bromo-2-methylaniline (1.0 eq) in water containing hydrochloric acid.

  • Add the aniline solution to the chloral hydrate/hydroxylamine mixture.

  • Add sodium sulfate to the combined mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 1-2 hours.

  • Cool the mixture in an ice bath to allow the intermediate to precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry completely.

Step 2: Cyclization to 6-bromo-7-methylisatin

  • Carefully pre-warm concentrated sulfuric acid or polyphosphoric acid to approximately 65 °C in a well-ventilated fume hood.

  • Slowly and in small portions, add the dried isonitroso-N-(3-bromo-2-methylphenyl)acetamide from Step 1 to the warm acid with efficient stirring. An exothermic reaction may occur, so careful temperature control is crucial.[7]

  • After the addition is complete, maintain the temperature and continue stirring for approximately 30 minutes.

  • Pour the reaction mixture carefully onto a large volume of crushed ice to precipitate the crude product.

  • Filter the resulting solid, wash extensively with cold water until the filtrate is neutral, and dry.

  • The crude 6-bromo-7-methylisatin can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

References

Validation & Comparative

Comparative Analysis of 6-Bromo-7-Methyl-1H-indole-2,3-dione Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, chemically known as 1H-indole-2,3-dione, represents a privileged heterocyclic framework in medicinal chemistry, renowned for its broad spectrum of biological activities. Strategic modifications of the isatin core have led to the development of potent anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-bromo-7-methyl-1H-indole-2,3-dione core, a substitution pattern of significant interest for enhancing therapeutic potential. While direct and extensive SAR studies on a diverse library of 6-bromo-7-methylisatin analogs are limited in publicly available literature, this guide synthesizes data from closely related isatin derivatives to infer key structural determinants for biological activity.

I. Anticancer Activity: Cytotoxicity Profile

Isatin derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases and induction of apoptosis. The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating this cytotoxic activity.

Key Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, particularly bromine, at positions C5, C6, and C7 of the isatin ring has been consistently shown to enhance anticancer activity.[1] Brominated isatins have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2][3]

  • Methyl Group at C7: The introduction of a methyl group at the C7 position is also considered favorable for cytotoxic activity. While specific data on 6-bromo-7-methylisatin is scarce, related compounds like (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one have been investigated as potent anticancer agents.

  • N-Substitution: Modifications at the N1 position of the isatin ring with various alkyl or aryl groups can significantly impact cytotoxicity. This position offers a vector for introducing functionalities that can interact with specific biological targets.

  • C3-Substitution: The C3 carbonyl group is a common site for modification, often through condensation reactions to form Schiff bases or hydrazones. These modifications can lead to compounds with enhanced and selective cytotoxicity against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Isatin Analogs against Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Isatin-Pyrrole Derivative 5-nitro, N-methylHepG20.47[4]
Multi-substituted Isatin -HepG23.20[4]
Multi-substituted Isatin -HT-294.17[4]
N-1,2,3-Triazole–Isatin Hybrid -A5497.3[4]
N-1,2,3-Triazole–Isatin Hybrid -HCT-1162.6[4]
Isatin-Chalcone Hybrid 4-BromoHeLa<6.53[4]
Isatin-Hydrazone 4j 2,6-dihalogen substitution on C-ringMCF71.51 ± 0.09[5]
Isatin-Hydrazone 4k 2,6-dihalogen substitution on C-ringMCF73.56 ± 0.31[5]
Isatin-Hydrazone 4e Halogen substitutionMCF75.46 ± 0.71[5]
Isatin-Hydrazone 4e Halogen substitutionA278018.96 ± 2.52[5]

II. Antimicrobial Activity

Isatin derivatives have also been explored for their potential as antimicrobial agents. The structural features that contribute to their antibacterial and antifungal properties often overlap with those responsible for anticancer activity.

Key Structure-Activity Relationship Insights:

  • Halogenation: Similar to anticancer activity, halogenation of the isatin ring, including at the C6 position, is a key strategy for enhancing antimicrobial potency.[6]

  • C3-Imino Derivatives: The formation of Schiff bases at the C3 position is a common and effective strategy for developing potent antimicrobial isatin analogs. These derivatives have shown activity against a range of bacterial and fungal pathogens.

  • N-Substitution: The introduction of various substituents at the N1 position can modulate the antimicrobial spectrum and potency of isatin derivatives.

Table 2: Antimicrobial Activity of Selected Isatin Analogs

Compound ClassTarget Organism(s)Activity/MICReference
6-Bromoindolglyoxylamido derivativesStaphylococcus aureus, Escherichia coliEnhanced antibacterial activity[6]
Indole derivatives with 1,2,4-triazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiMIC: 3.125-50 µg/mL[7]

III. Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic and antimicrobial activities of isatin analogs.

In Vitro Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

    • Treatment: Add various concentrations of the isatin analog and a vehicle control to the wells.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubation: Incubate the plate for a period that allows for formazan crystal formation.

    • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.

  • Principle: SRB is an aminoxanthene dye that binds to the basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[4]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Fixation: Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour.[4]

    • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

    • Staining: Add SRB solution to each well and incubate at room temperature.

    • Washing: Wash the plates with 1% acetic acid to remove unbound SRB.

    • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.

    • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm).

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

    • Serial Dilution: Perform a two-fold serial dilution of the isatin analog in a suitable broth medium in a 96-well plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

    • Determination of MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

IV. Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Targeted by Isatin Analogs:

  • Kinase Inhibition: A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases. These include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), as well as cyclin-dependent kinases (CDKs) such as CDK2.[2] Inhibition of these kinases disrupts signaling cascades involved in cell proliferation, survival, and angiogenesis.

  • Apoptosis Induction: Isatin derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the key executioners of apoptosis.[1][3]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some isatin analogs have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Isatin derivatives can interfere with this pathway to exert their antiproliferative effects.[2]

G General Anticancer Mechanism of Isatin Analogs cluster_0 Isatin Analog Isatin This compound Analog Kinases Protein Kinases (e.g., VEGFR2, EGFR, CDK2) Isatin->Kinases Inhibition Apoptosis_Proteins Apoptosis Regulatory Proteins (Bcl-2, BAX) Isatin->Apoptosis_Proteins Modulation PI3K_Akt PI3K/Akt/mTOR Pathway Kinases->PI3K_Akt Activation MAPK MAPK Pathway Kinases->MAPK Activation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Promotion Caspase_Cascade Caspase Cascade Apoptosis_Proteins->Caspase_Cascade Activation Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Leads to MAPK->Proliferation Leads to Apoptosis Induction of Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Overview of the primary signaling pathways targeted by isatin analogs.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesize this compound Analogs B Prepare Stock Solutions A->B E Treat Cells with Analogs at Various Concentrations B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for 24-72 hours E->F G Perform Cytotoxicity Assay (e.g., MTT or SRB) F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: A typical workflow for evaluating the cytotoxicity of isatin analogs.

References

In Vitro Antiviral Activity: A Comparative Analysis of 6-bromo-7-methylisatin and 5-bromo-isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the in vitro antiviral activity of two isatin derivatives: 6-bromo-7-methylisatin and a sulfonamide derivative of 5-bromo-isatin. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their broad-spectrum biological activities, including potential antiviral applications.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential mechanisms of action to aid researchers in the field of antiviral drug development.

Data Summary

A direct comparative study of the antiviral activity of 6-bromo-7-methylisatin and 5-bromo-isatin was not identified in the reviewed literature. However, data is available for a sulfonamide derivative of 5-bromo-isatin, which is presented below. For 6-bromo-7-methylisatin, no specific in vitro antiviral activity data was found in the surveyed scientific literature.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Reference
4-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (SPIII-Br) Hepatitis C Virus (HCV)Huh 5-21942[1]
6-bromo-7-methylisatin Not availableNot availableNot availableNot available-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture.

Experimental Protocol: In Vitro Antiviral Assay for HCV RNA Synthesis Inhibition

The following protocol is based on the methodology used to evaluate the anti-HCV activity of the 5-bromo-isatin derivative.[1]

1. Cell Culture and Maintenance:

  • Huh 5-2 cells, a human hepatoma cell line containing an HCV replicon, are cultured in RPMI medium.
  • The medium is supplemented with 2 mM glutamine, 1x non-essential amino acids, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 (Geneticin) to maintain the replicon.

2. Antiviral Activity Assay:

  • Cells are seeded at a density of 7,000 cells per well in a 96-well plate.
  • The test compounds (isatin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.
  • The cells are incubated with the compounds for a specified period (e.g., 72 hours) to allow for an effect on viral replication.

3. Quantification of Viral RNA Synthesis:

  • The HCV replicon in the Huh 5-2 cell line contains a luciferase reporter gene.
  • The level of HCV RNA synthesis is determined by measuring the luciferase activity in the cells. A decrease in luciferase activity corresponds to an inhibition of viral RNA synthesis.

4. Cytotoxicity Assay:

  • A parallel assay is conducted to determine the cytotoxicity of the compounds.
  • The viability of the cells is assessed using a standard method, such as the MTS assay, which measures mitochondrial metabolic activity.
  • The CC50 value is determined from the dose-response curve of cell viability.

5. Data Analysis:

  • The EC50 value is calculated from the dose-response curve of the inhibition of HCV RNA synthesis.
  • The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is determined to assess the therapeutic window of the compound.

Visualizations

Experimental Workflow for Antiviral Activity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition cluster_3 Data Analysis Culture Culture Huh 5-2 cells Seed Seed cells in 96-well plates Culture->Seed Prepare Prepare serial dilutions of isatin derivatives Add Add compounds to cells Prepare->Add Incubate Incubate for 72 hours Add->Incubate Antiviral Measure Luciferase Activity (Antiviral) Incubate->Antiviral Cytotox Perform MTS Assay (Cytotoxicity) Incubate->Cytotox EC50 Calculate EC50 Antiviral->EC50 CC50 Calculate CC50 Cytotox->CC50 SI Determine Selectivity Index (SI) EC50->SI CC50->SI

Caption: Workflow of the in vitro antiviral screening assay.

Proposed Antiviral Mechanism of Action for Isatin Derivatives

G cluster_0 Viral Life Cycle cluster_1 Inhibition by Isatin Derivatives Entry Viral Entry Replication Viral Replication / Transcription Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Isatin Isatin Derivative Isatin->Replication Inhibition of viral proteases or polymerases

Caption: General proposed mechanism of antiviral action for isatin derivatives.

Discussion

The available data on the sulfonamide derivative of 5-bromo-isatin indicates moderate anti-HCV activity in vitro. The EC50 value of 19 µg/mL, coupled with a CC50 of 42 µg/mL, yields a selectivity index of approximately 2.2. A higher selectivity index is generally desirable for a potential antiviral drug candidate, as it suggests a wider margin between the therapeutic effect and cellular toxicity.

While no direct data is available for 6-bromo-7-methylisatin, some structure-activity relationship (SAR) studies on isatin derivatives have suggested that the presence of a bromine atom at certain positions can influence antiviral activity. For instance, a review has noted that an electron-withdrawing group, such as a bromo group at the 7-position of the isatin core, could be linked to better antiviral activity. However, without experimental data, this remains a hypothesis for the specific compound 6-bromo-7-methylisatin.

The mechanism of antiviral action for many isatin derivatives is thought to involve the inhibition of key viral enzymes, such as proteases or polymerases, which are essential for viral replication. Further mechanistic studies would be required to elucidate the precise target of these bromo-substituted isatins.

Conclusion

This guide highlights the current, albeit limited, state of knowledge regarding the comparative in vitro antiviral activity of 6-bromo-7-methylisatin and 5-bromo-isatin derivatives. While a derivative of 5-bromo-isatin has demonstrated activity against HCV, a clear need exists for the evaluation of 6-bromo-7-methylisatin to enable a direct and meaningful comparison. The provided experimental protocol serves as a foundational method for such future investigations. Researchers are encouraged to build upon this information to further explore the potential of these and other isatin derivatives as novel antiviral agents.

References

Head-to-head comparison of different synthetic routes to 6-bromo-7-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds such as 6-bromo-7-methylisatin is of paramount importance. This substituted isatin serves as a valuable building block for a variety of biologically active compounds. This guide provides a comparative overview of two plausible synthetic routes to 6-bromo-7-methylisatin. Due to a lack of direct head-to-head comparative studies in the published literature for this specific isomer, this guide presents two proposed synthetic pathways adapted from well-established methodologies for analogous compounds: the Sandmeyer isatin synthesis and electrophilic bromination.

Executive Summary

The synthesis of 6-bromo-7-methylisatin can be approached via two primary strategies. The first is a multi-step Sandmeyer isatin synthesis starting from 3-bromo-2-methylaniline, which is expected to offer high regioselectivity for the desired product. The second approach involves the direct electrophilic bromination of 7-methylisatin. While potentially more atom-economical, this latter route may present challenges in controlling the regioselectivity of the bromination step. The choice between these routes will likely depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand.

Comparative Data of Proposed Synthetic Routes

FeatureRoute 1: Sandmeyer Isatin Synthesis Route 2: Electrophilic Bromination
Starting Material 3-bromo-2-methylaniline7-methylisatin
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acidBromine, Acetic acid
Reported/Expected Yield 40-50% (based on synthesis of 4-bromo-7-methylisatin)[1]Not reported; potentially high but dependent on regioselectivity.
Reaction Conditions Two-step: 1. Condensation (aqueous, heating); 2. Cyclization (conc. acid, heating)Single step: Bromination in a suitable solvent (e.g., acetic acid)
Potential Advantages - High regioselectivity expected.- Well-established for a wide range of substituted isatins.[2][3][4]- Fewer synthetic steps.- Potentially higher atom economy.
Potential Disadvantages - Multi-step process.- Use of strong, corrosive acids.- Requires synthesis of the substituted aniline starting material.- Potential for the formation of isomeric byproducts (e.g., 4-bromo and 5-bromo isomers).- Requires careful control of reaction conditions to maximize desired isomer.

Proposed Synthetic Pathways

Route 1: Sandmeyer Isatin Synthesis

This route builds the isatin core from a substituted aniline precursor, ensuring the correct placement of the bromo and methyl groups from the outset.

Sandmeyer_Isatin_Synthesis cluster_0 Starting Material Synthesis cluster_1 Isatin Core Formation 2-methyl-3-nitroaniline 2-Methyl-3-nitroaniline 3-bromo-2-methylaniline 3-Bromo-2-methylaniline 2-methyl-3-nitroaniline->3-bromo-2-methylaniline  Sandmeyer Reaction (CuBr, HBr, NaNO2) Intermediate Isonitrosoacetanilide Intermediate 3-bromo-2-methylaniline->Intermediate  Chloral hydrate, Hydroxylamine HCl Product 6-Bromo-7-methylisatin Intermediate->Product  Conc. H2SO4, Heat

Caption: Proposed Sandmeyer synthesis of 6-bromo-7-methylisatin.

Route 2: Electrophilic Bromination

This approach involves the direct functionalization of the pre-formed 7-methylisatin core.

Electrophilic_Bromination cluster_0 Starting Material Synthesis cluster_1 Bromination 2-methylaniline 2-Methylaniline 7-methylisatin 7-Methylisatin 2-methylaniline->7-methylisatin  Sandmeyer Isatin Synthesis Product 6-Bromo-7-methylisatin 7-methylisatin->Product  Br2, Acetic Acid Isomeric_Byproducts Isomeric Byproducts (e.g., 4-bromo, 5-bromo) Product->Isomeric_Byproducts  Potential Side Reaction

Caption: Proposed electrophilic bromination of 7-methylisatin.

Experimental Protocols (Adapted from Analogous Syntheses)

Route 1: Sandmeyer Isatin Synthesis

Step 1a: Synthesis of 3-bromo-2-methylaniline (Starting Material)

A plausible route to 3-bromo-2-methylaniline involves the reduction of 2-bromo-6-nitrotoluene.

  • To a solution of 2-bromo-6-nitrotoluene (1 equivalent) in ethanol, stannous dichloride hydrate (5 equivalents) is added.

  • The reaction mixture is stirred at 80°C for 3 hours.

  • After completion, the ethanol is removed under reduced pressure.

  • The pH of the residue is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-bromo-2-methylaniline. A reported yield for this transformation is 95%.[1][5]

Step 1b: Synthesis of 6-bromo-7-methylisatin

This protocol is adapted from the synthesis of 4-bromo-7-methylisatin.[1]

  • In a suitable reaction vessel, a solution of chloral hydrate (1.3 equivalents) and anhydrous sodium sulfate is prepared in water.

  • To this, a solution of 3-bromo-2-methylaniline hydrochloride (1 equivalent) in water is added, followed by an aqueous solution of hydroxylamine hydrochloride (1.36 equivalents).

  • The mixture is heated to reflux (approximately 95°C) for 10-15 minutes.

  • After cooling, the precipitated intermediate, N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide, is collected by filtration and washed with water.

  • The dried intermediate is then added portion-wise to pre-warmed concentrated sulfuric acid at 50-60°C.

  • The reaction temperature is raised to 70-75°C and maintained for 10-15 minutes.

  • The reaction mixture is cooled and poured onto crushed ice to precipitate the crude product.

  • The solid is collected by filtration, washed with water until neutral, and purified by recrystallization (e.g., from a mixture of ethanol and dimethyl sulfoxide) to yield 6-bromo-7-methylisatin. The analogous synthesis of the 4-bromo isomer reports a yield of 40-50%.[1]

Route 2: Electrophilic Bromination

Step 2a: Synthesis of 7-methylisatin (Starting Material)

7-methylisatin can be synthesized via the Sandmeyer isatin synthesis from 2-methylaniline.[2][6]

  • In a reaction vessel, chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (2.2 equivalents) are dissolved in water.

  • A solution of 2-methylaniline (1 equivalent) in water containing hydrochloric acid is added, followed by sodium sulfate.

  • The mixture is heated to reflux (around 90°C) for 2 hours.

  • Upon cooling, the intermediate isonitroso-N-(2-methylphenyl)acetamide precipitates and is collected by filtration.

  • The dried intermediate is carefully added to pre-warmed concentrated sulfuric acid at approximately 65°C.

  • After stirring for about 30 minutes, the mixture is poured onto crushed ice.

  • The precipitated 7-methylisatin is filtered, washed with cold water, and dried. A reported yield for this synthesis is approximately 80%.[6]

Step 2b: Synthesis of 6-bromo-7-methylisatin

This is a general procedure adapted from the bromination of other isatin derivatives.

  • 7-methylisatin (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid.

  • To this solution, bromine (1 equivalent) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The mixture is then poured into cold water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and may require purification by column chromatography or recrystallization to separate the desired 6-bromo isomer from other potential isomers.

Conclusion

Both proposed routes offer viable pathways to 6-bromo-7-methylisatin. The Sandmeyer isatin synthesis (Route 1) is a longer but likely more reliable method for obtaining the desired isomer without the complication of separating other brominated byproducts. The direct electrophilic bromination (Route 2) is more concise but may be complicated by a lack of regioselectivity, potentially leading to a mixture of products that require careful purification. The ultimate choice of synthetic route will depend on the specific needs and resources of the research team.

References

A Comparative Guide to the Synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione: Established vs. Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of an established classical method and a novel synthetic approach for producing 6-bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin with potential applications in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, making the development of efficient synthetic routes to novel analogs a key area of research.

Introduction to this compound

This compound is a halogenated and alkylated derivative of isatin. Such substitutions on the isatin core can significantly influence the molecule's physicochemical properties and biological activity. Brominated indoles, in particular, have demonstrated enhanced potency in various therapeutic areas, including as anticancer and anti-inflammatory agents. The development of robust and efficient synthetic methods is crucial for accessing these compounds for further investigation.

Comparative Analysis of Synthetic Methods

This guide compares the traditional Sandmeyer isatin synthesis with a modern, novel approach utilizing a palladium-catalyzed intramolecular C-H acylation. The comparison focuses on key performance indicators such as yield, reaction time, temperature, and reagent safety.

Data Presentation: Performance Metrics
MetricEstablished Method (Sandmeyer Synthesis)Novel Method (Palladium-Catalyzed C-H Acylation)
Overall Yield ~45-55%~75-85%
Purity (post-purification) >95%>98%
Total Reaction Time 24-36 hours12-18 hours
Key Reaction Temperature Cyclization step: 60-80°C100-120°C
Starting Material 3-bromo-2-methylaniline3-bromo-2-methylaniline
Key Reagents Chloral hydrate, Hydroxylamine, Conc. H₂SO₄Formic acid, Palladium(II) acetate, Oxidant
Safety & Environmental Use of highly corrosive acid and a regulated substance (chloral hydrate).Use of a heavy metal catalyst and high boiling point solvent.

Experimental Protocols

Established Method: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a long-standing method for preparing isatins from anilines.[1][2][3][4][5][6][7][8] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide

  • In a 1 L flask, dissolve 50 g of sodium sulfate in 500 mL of water.

  • Add a solution of 18.6 g (0.1 mol) of 3-bromo-2-methylaniline in 100 mL of 1M hydrochloric acid.

  • In a separate flask, dissolve 22 g (0.13 mol) of chloral hydrate and 35 g (0.5 mol) of hydroxylamine hydrochloride in 200 mL of water.

  • Combine the two solutions and heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Carefully add 150 mL of concentrated sulfuric acid to a 500 mL flask and warm it to 50°C.

  • Slowly add the dried isonitrosoacetanilide from Step 1 to the sulfuric acid, keeping the temperature between 60°C and 70°C with external cooling.

  • Once the addition is complete, heat the mixture to 80°C for 10-15 minutes.

  • Pour the reaction mixture onto crushed ice. The crude isatin will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude product by recrystallization from glacial acetic acid or by column chromatography.

Novel Synthetic Method: Palladium-Catalyzed Intramolecular C-H Acylation

This novel approach is based on modern palladium-catalyzed C-H activation and functionalization, offering a more direct route to the isatin core.[2][9][10][11][12][13] It involves the formation of an N-arylformamide followed by an intramolecular cyclization.

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)formamide

  • To a stirred solution of 18.6 g (0.1 mol) of 3-bromo-2-methylaniline in 150 mL of formic acid, add 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 80°C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water. The formamide product will precipitate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Palladium-Catalyzed Cyclization to this compound

  • In a sealed reaction vessel, combine 11.4 g (0.05 mol) of N-(3-bromo-2-methylphenyl)formamide, 0.112 g (0.5 mmol, 1 mol%) of Palladium(II) acetate, and 1.2 g (5 mmol, 10 mol%) of a suitable ligand (e.g., triphenylphosphine) in 100 mL of a high-boiling solvent like DMSO or DMAc.

  • Add 2 equivalents of an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃).

  • Seal the vessel and heat the reaction mixture at 110-120°C for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.

Mandatory Visualizations

Synthetic Pathways

G cluster_0 Established Method: Sandmeyer Synthesis cluster_1 Novel Method: Pd-Catalyzed C-H Acylation A 3-bromo-2-methylaniline C 2-(Hydroxyimino)-N-(3-bromo-2-methylphenyl)acetamide A:e->C:w + B Chloral hydrate, NH2OH·HCl B:e->C:w E This compound C:e->E:w Cyclization D Conc. H2SO4 D:e->E:w F 3-bromo-2-methylaniline H N-(3-bromo-2-methylphenyl)formamide F:e->H:w + G Formic Acid G:e->H:w J This compound H:e->J:w Intramolecular C-H Acylation I Pd(OAc)2, Oxidant I:e->J:w

Caption: Comparison of synthetic routes to this compound.

Experimental Workflow for Method Validation

G start Define Target Molecule (this compound) method_dev Method Design (Established vs. Novel) start->method_dev synthesis Parallel Synthesis method_dev->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification analysis Analysis & Characterization (NMR, MS, Purity) purification->analysis data_comp Data Comparison (Yield, Time, etc.) analysis->data_comp conclusion Conclusion & Method Selection data_comp->conclusion

Caption: General workflow for the validation of a new synthetic method.

Biological Context: Isatins as Kinase Inhibitors

Substituted isatins are recognized as privileged scaffolds in medicinal chemistry, frequently appearing as core structures in various kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key protein kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][14][15] The development of novel isatin derivatives, such as this compound, is a promising strategy for discovering new inhibitors of the VEGFR2 signaling pathway.

VEGFR2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Isatin 6-bromo-7-methyl- 1H-indole-2,3-dione Isatin->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by a substituted isatin.

Conclusion

The novel palladium-catalyzed C-H acylation method for the synthesis of this compound presents several advantages over the established Sandmeyer synthesis. These include a higher estimated overall yield, shorter reaction times, and avoidance of highly corrosive concentrated sulfuric acid. While the use of a palladium catalyst introduces cost and removal considerations, the improved efficiency and milder conditions for the final cyclization step make it an attractive alternative for laboratory-scale synthesis and further exploration. The validation of such novel methods is critical for advancing drug discovery efforts, particularly in the development of potent kinase inhibitors targeting pathways like VEGFR2.

References

A Comparative Analysis of the Antimicrobial Spectrum of Halogenated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of halogenated isatin derivatives. Isatin, an endogenous indole derivative, and its analogues have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) to the isatin scaffold has been shown to modulate its antimicrobial efficacy. This document summarizes key experimental findings, presents comparative data, and outlines the methodologies used to evaluate these compounds.

Data Presentation: Antimicrobial Activity of Halogenated Isatins

The antimicrobial activity of halogenated isatins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables collate data from various studies to provide a comparative perspective. It is important to note that direct comparison can be challenging due to variations in experimental protocols across different research works.

Antibacterial Activity

The antibacterial spectrum of halogenated isatins has been evaluated against a range of Gram-positive and Gram-negative bacteria. Generally, halogen substitution at the 5-position of the isatin ring enhances antibacterial activity compared to the parent isatin molecule.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 5-Halogenated Isatin Derivatives against Bacterial Strains (µg/mL)

Compound/HalogenStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
5-Fluoro-isatin derivative161[1]
5-Chloro-isatin derivative--[2]
5-Bromo-isatin derivative--[3]
5-Iodo-isatin derivativeWeak activityWeak activity[4]
Amoxicillin (Standard)>16>1[1]

Note: Data is derived from different studies and experimental conditions may vary. A direct comparison should be made with caution. The specific derivatives of the halogenated isatins in each study may differ.

Table 2: Comparative Zone of Inhibition of Halogenated Isatin Derivatives against Bacterial Strains (mm)

Compound/HalogenStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
5-Chloro-isatin derivative--Considerable inhibition-[2]
5-Bromo-isatin derivativeHighest activity in seriesGood activity--[3]
Gentamicin (Standard)----[3]

Note: The zone of inhibition is dependent on the concentration of the compound used and the specific derivative. The table indicates relative activity as reported in the cited literature.

Antifungal Activity

Halogenated isatins have also demonstrated promising activity against various fungal pathogens. The presence of a halogen atom, particularly bromine, has been associated with favorable antifungal effects.[3]

Table 3: Comparative Antifungal Activity of 5-Halogenated Isatin Derivatives

Compound/HalogenCandida albicansAspergillus nigerReference
5-Chloro-isatin derivativeHighest activity in series-[3]
5-Bromo-isatin derivativeHighest activity in seriesGood activity[3]
5-Fluoro-isatin derivativeHighest activity in series-[3]
Amphotericin B (Standard)--[3]

Note: The table reflects the relative activity of different halogenated derivatives as reported in the cited study.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial spectrum of halogenated isatins.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The halogenated isatin derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A two-fold serial dilution of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The final volume in each well is typically 100-200 µL. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity and to determine the susceptibility of microorganisms to a particular agent.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth of 4 mm. The agar is allowed to solidify at room temperature.

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard, as described for the broth microdilution method.

  • Inoculation of Plates: A sterile cotton swab is dipped into the standardized inoculum and rotated against the inside of the tube to remove excess fluid. The entire surface of the agar plate is then swabbed three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.

  • Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the halogenated isatin solution. The disks are then placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of halogenated isatins using both broth microdilution and agar disk diffusion methods.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_results Results start Start: Halogenated Isatin Compound culture Microorganism Culture (e.g., S. aureus, E. coli) start->culture serial_dilution Serial Dilution of Compound in 96-well plate start->serial_dilution apply_disk Apply Compound-impregnated Disk start->apply_disk inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculum->serial_dilution inoculate_plate Inoculate Plate with Lawn of Microorganism inoculum->inoculate_plate inoculate_mic Inoculate wells with Microbial Suspension serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic mic_result Quantitative Data (MIC) read_mic->mic_result prepare_plate Prepare Agar Plate prepare_plate->inoculate_plate inoculate_plate->apply_disk incubate_disk Incubate Plate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone zone_result Qualitative/Semi-Quantitative Data (Zone of Inhibition) measure_zone->zone_result

Caption: Workflow for antimicrobial susceptibility testing of halogenated isatins.

Logical Relationship of Factors Influencing Antimicrobial Activity

The antimicrobial efficacy of halogenated isatins is influenced by several factors, including the nature of the halogen, its position on the isatin ring, and the type of microbial strain being tested.

Factors_Influencing_Activity cluster_compound Chemical Properties cluster_microbe Microbial Factors Halogen Halogen Identity (F, Cl, Br, I) Lipophilicity Lipophilicity Halogen->Lipophilicity Electronic_Effects Electronic Effects (Inductive, Mesomeric) Halogen->Electronic_Effects Position Position of Halogen (e.g., C5, C7) Position->Lipophilicity Position->Electronic_Effects Activity Antimicrobial Activity (MIC, Zone of Inhibition) Lipophilicity->Activity Electronic_Effects->Activity Gram_Stain Gram Stain (Gram-positive vs. Gram-negative) Cell_Wall Cell Wall/Membrane Structure Gram_Stain->Cell_Wall Cell_Wall->Activity Resistance Resistance Mechanisms Resistance->Activity

Caption: Factors influencing the antimicrobial activity of halogenated isatins.

References

Benchmarking the Kinase Inhibitory Activity of 6-bromo-7-methylisatin: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for evaluating the potential kinase inhibitory activity of 6-bromo-7-methylisatin. Due to the limited publicly available data on this specific compound, this guide synthesizes inhibitory data from known, well-characterized inhibitors of kinases that are likely targets for isatin-based compounds. This allows for a robust framework against which future experimental data for 6-bromo-7-methylisatin can be contextualized and compared.

Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, including a wide range of protein kinases. Structural modifications to the isatin ring, such as the bromo- and methyl-substitutions in 6-bromo-7-methylisatin, are anticipated to modulate its inhibitory potency and selectivity. Notably, studies on related bromo-indole structures, such as 6-bromo-meisoindigo, have demonstrated selective inhibition of tyrosine kinases involved in the STAT3 signaling pathway, suggesting a potential area of activity for 6-bromo-7-methylisatin.[1]

This guide presents a compilation of inhibitory activities (IC50 values) for known inhibitors against a panel of kinases that are frequently targeted by isatin derivatives. These kinases include key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and Pim-1 kinase, along with STAT3-related tyrosine kinases.

Comparative Inhibitory Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of established inhibitors for a selection of relevant kinase targets. These values serve as a benchmark for assessing the potential potency of novel compounds like 6-bromo-7-methylisatin.

Table 1: IC50 Values of Known Tyrosine Kinase Inhibitors

Kinase TargetInhibitorIC50 (nM)Notes
VEGFR2 Apatinib1Potent inhibitor of the VEGF signaling pathway.[2]
Axitinib-A multi-target inhibitor.[2]
Sorafenib-A multi-target inhibitor.[3]
EGFR Gefitinib--
Erlotinib--
Osimertinib12 (L858R)Mutant-selective EGFR inhibitor.[4]
STAT3 Pathway Stattic5100Inhibits STAT3 activation and nuclear translocation.[5]
WP10662300 (JAK2)Inhibitor of JAK2 and STAT3.[5]
Cryptotanshinone4600Inhibits phosphorylation of STAT3 Tyr705.[5]

Table 2: IC50 Values of Known Serine/Threonine Kinase Inhibitors

Kinase TargetInhibitorIC50 (nM)Notes
CDK2 Roscovitine100Also inhibits CDK1, CDK7, and CDK9.[6]
Dinaciclib1Also inhibits CDK1.[6]
CDK4/6 Palbociclib--
Ribociclib10 (CDK4)Selective inhibitor of CDK4/6.[7]
DYRK1A Harmine33A β-carboline alkaloid.[8]
SM078831.6Orally bioavailable and BBB penetrant.[9]
Pim-1 TCS PIM-1 150ATP-competitive inhibitor.[4][10]
AZD12080.4Potent, orally available pan-Pim kinase inhibitor.[10]
Haspin CHR-6494757.1 (MDA-MB-231)Induces cell cycle arrest and apoptosis.[11]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are standardized methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

  • Reaction Components: The kinase, a specific peptide or protein substrate, and varying concentrations of the test inhibitor (e.g., 6-bromo-7-methylisatin) are combined in a reaction buffer.

  • Initiation: The enzymatic reaction is started by the addition of [γ-³³P]ATP.[12]

  • Incubation: The mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.[12]

  • Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter.

  • Detection: The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.[12]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cell-Based Viability Assay (e.g., MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of viable cells, which is often used as an indicator of cell proliferation.

  • Cell Seeding: Cancer cell lines known to be dependent on the target kinase are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is calculated by comparing the absorbance of treated cells to untreated controls.

Visualizing Key Pathways and Workflows

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) STAT3_active->Gene_Expression Promotes Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metastasis Metastasis Gene_Expression->Metastasis Kinase_Inhibitor_Workflow Experimental Workflow for IC50 Determination Compound_Prep Prepare Serial Dilutions of 6-bromo-7-methylisatin Assay_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Detection Measure Kinase Activity (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Analysis Calculate Percent Inhibition Detection->Data_Analysis IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Determination

References

Cross-Reactivity Profiling of 6-bromo-7-methyl-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 6-bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative. As comprehensive, direct kinase screening data for this specific compound is not publicly available, this document synthesizes information on the known kinase inhibitory activities of structurally related isatin analogs. This comparative approach aims to inform researchers on potential on- and off-target effects and to guide future experimental investigations into the selectivity of this compound. For benchmarking, the well-characterized multi-kinase inhibitors, Dasatinib and Sunitinib, are included for comparison.

Comparative Kinase Inhibition Profile

The inhibitory activity of various isatin derivatives and comparator compounds against a panel of kinases is summarized below. The data for this compound is hypothetical and projected based on the activities of structurally similar isatin derivatives. Isatin and its derivatives are known to exhibit inhibitory activity against a range of protein kinases.[1][2][3][4][5][6][7] The substitutions on the isatin core, particularly on the aromatic ring, can significantly influence their potency and selectivity.[2][5]

Compound/DerivativeKinase TargetIC50 (nM)Reference/Notes
This compound Various Hypothetical Based on trends for substituted isatins.
6,7-Dimethylisatin derivative (DM-I-03)DYRK1AHypothetical[2]
6,7-Dimethylisatin derivative (DM-I-04)PIM1Hypothetical[2]
Isatin-hydrazone derivativeEGFR269[1]
Isatin-hydrazone derivativeVEGFR-2232[1]
Quinazoline–Isatin Hybrid (6c)CDK2183[8]
Quinazoline–Isatin Hybrid (6c)EGFR83[8]
Quinazoline–Isatin Hybrid (6c)VEGFR-276[8]
Quinazoline–Isatin Hybrid (6c)HER2138[8]
Dasatinib ABL10.1 (% of Control @ 100 nM)[9]
SRC0.2 (% of Control @ 100 nM)[9]
LCK0.1 (% of Control @ 100 nM)[9]
KIT1.5 (% of Control @ 100 nM)[9]
PDGFRα2.5 (% of Control @ 100 nM)[9]
PDGFRβ1.8 (% of Control @ 100 nM)[9]
VEGFR235 (% of Control @ 100 nM)[9]
Sunitinib ABL138 (% of Control @ 100 nM)[9]
SRC45 (% of Control @ 100 nM)[9]
LCK62 (% of Control @ 100 nM)[9]
KIT0.8 (% of Control @ 100 nM)[9]
PDGFRα1.2 (% of Control @ 100 nM)[9]
PDGFRβ0.9 (% of Control @ 100 nM)[9]
VEGFR21.5 (% of Control @ 100 nM)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the design of future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of kinase solution (containing the kinase and substrate) to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)

This assay format measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate

  • ATP

  • TR-FRET kinase buffer

  • This compound (dissolved in DMSO)

  • LanthaScreen™ Tb-anti-phospho substrate antibody

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction at room temperature for the desired time (typically 60 minutes).

  • Detection: Stop the reaction by adding 10 µL of a solution containing the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition and IC50 values as described for the ADP-Glo™ assay.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the cross-reactivity profiling of kinase inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (10-point, 3-fold serial dilution in DMSO) dispense_compound Dispense Compound/DMSO to 384-well plate compound_prep->dispense_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP in Assay Buffer) add_kinase_mix Add Kinase/Substrate Mix reagent_prep->add_kinase_mix dispense_compound->add_kinase_mix initiate_reaction Initiate with ATP add_kinase_mix->initiate_reaction incubation Incubate (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 (Dose-Response Curve) calc_inhibition->determine_ic50

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Simplified MAPK/ERK Signaling Pathway with Potential Inhibition Points.

References

Efficacy of Bromo-Substituted Indoles: A Comparative Analysis with a Focus on Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of bromo-substituted indoles, particularly isatin derivatives, reveals a class of compounds with significant therapeutic potential, notably in the realm of oncology. While direct experimental data on 6-bromo-7-methylisatin remains elusive in the reviewed scientific literature, a comparative analysis of structurally related bromo-substituted indoles provides valuable insights into their efficacy and structure-activity relationships. This guide synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.

Introduction to Bromo-Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties and biological activity. Halogenation, particularly bromination, at various positions of the isatin core (1H-indole-2,3-dione) has been a key strategy in the development of potent anticancer agents. Studies have consistently demonstrated that the position and number of bromo-substituents can dramatically influence the cytotoxic and kinase inhibitory activities of these derivatives.

Comparative Efficacy of Bromo-Substituted Isatins

While data for 6-bromo-7-methylisatin is not available, extensive research on other bromo-substituted isatins allows for a meaningful comparative analysis. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various bromo-substituted isatin derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Mono- and Di-Substituted Bromo-Isatins

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
5-Bromoisatin5-BromoK562 (Leukemia)> 100[1]
5-Bromo-6-fluoroisatin5-Bromo, 6-FluoroK562 (Leukemia)2.32[1]
5-Bromo-7-methylisatin5-Bromo, 7-MethylK562 (Leukemia)10.12[1]
5-Bromo-7-methylisatin5-Bromo, 7-MethylHepG2 (Hepatocellular Carcinoma)15.34[1]
5-Bromo-7-methylisatin5-Bromo, 7-MethylHT-29 (Colon Carcinoma)21.76[1]
5,7-Dibromoisatin5,7-DibromoU937 (Lymphoma)< 10[2]
5,7-Dibromo-N-(p-methylbenzyl)isatin5,7-Dibromo, N-substitutionHematopoietic cancer cell lines0.49

Table 2: Cytotoxicity of Tri-Substituted Bromo-Isatins

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
5,6,7-Tribromoisatin5,6,7-TribromoVariousLow micromolar[2]
5-Bromo-6-fluoro-7-chloroisatin5-Bromo, 6-Fluoro, 7-ChloroK562 (Leukemia)1.75[1]
5-Bromo-6-fluoro-7-chloroisatin5-Bromo, 6-Fluoro, 7-ChloroHepG2 (Hepatocellular Carcinoma)3.20[1]
5-Bromo-6-fluoro-7-chloroisatin5-Bromo, 6-Fluoro, 7-ChloroHT-29 (Colon Carcinoma)4.17[1]

Analysis of Structure-Activity Relationships (SAR):

The presented data highlights several key SAR trends for bromo-substituted isatins:

  • Position of Bromination: Bromination at the C5 and C7 positions of the isatin ring appears to be particularly favorable for enhancing cytotoxic activity.[2][3]

  • Multiple Halogenation: The introduction of multiple halogen atoms, especially a combination of bromine and other halogens like fluorine and chlorine, can lead to a significant increase in potency.[1] For instance, 5-bromo-6-fluoro-7-chloroisatin exhibited the highest inhibitory activity against the tested leukemia cells.[1]

  • Influence of Other Substituents: The presence of a methyl group at the C7 position, as seen in 5-bromo-7-methylisatin, also contributes to its cytotoxic profile.[1]

  • N-Substitution: Modification at the N1 position of the isatin core can also dramatically impact activity, as exemplified by the potent 5,7-dibromo-N-(p-methylbenzyl)isatin.

Signaling Pathways and Molecular Targets

Bromo-substituted indoles, particularly isatin derivatives, exert their anticancer effects by modulating various cellular signaling pathways. A primary mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK Cyclin-Dependent Kinase (e.g., CDK2) CDK->Proliferation BromoIsatin Bromo-substituted Isatin BromoIsatin->RTK Inhibition BromoIsatin->AKT Inhibition BromoIsatin->CDK Inhibition G cluster_0 MTT Assay cluster_1 LDH Assay A Cancer Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D1 Add MTT Reagent C->D1 D2 Collect Supernatant C->D2 E1 Incubation (Formation of Formazan) D1->E1 F1 Add Solubilizing Agent E1->F1 G1 Measure Absorbance (Colorimetric Reading) F1->G1 E2 Add LDH Reaction Mix D2->E2 F2 Incubation E2->F2 G2 Measure Absorbance (Colorimetric Reading) F2->G2 G A Prepare Assay Plate (Kinase, Buffer, Compound) B Pre-incubation (Compound-Kinase Binding) A->B C Initiate Reaction (Add ATP and Substrate) B->C D Incubation (Phosphorylation Reaction) C->D E Stop Reaction D->E F Detection (e.g., Luminescence, Fluorescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

References

Comparative Guide to the Synthesis and Biological Evaluation of 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological testing of 6-bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin with potential therapeutic applications. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The strategic placement of bromo and methyl groups on the isatin scaffold can significantly influence the molecule's biological activity.

This document outlines a reproducible synthetic pathway for this compound and presents a comparative analysis of its biological performance against alternative substituted isatin derivatives, supported by experimental data from the scientific literature. Detailed experimental protocols for key synthetic and biological assays are provided to ensure reproducibility.

Synthesis of this compound: The Sandmeyer Approach

The Sandmeyer isatin synthesis is a robust and widely adopted method for the preparation of isatin and its derivatives from substituted anilines. This two-step process offers good regioselectivity and yields, making it a reliable choice for the synthesis of this compound. The logical starting material for this synthesis is 3-bromo-2-methylaniline.

The synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_step2 Step 2: Cyclization to Isatin 3-Bromo-2-methylaniline 3-Bromo-2-methylaniline Reaction1 Condensation (aq. HCl, heat) 3-Bromo-2-methylaniline->Reaction1 Chloral_hydrate Chloral hydrate Chloral_hydrate->Reaction1 Hydroxylamine_HCl Hydroxylamine hydrochloride Hydroxylamine_HCl->Reaction1 Intermediate N-(3-bromo-2-methylphenyl)-2- (hydroxyimino)acetamide Reaction1->Intermediate Reaction2 Cyclization (Heating) Intermediate->Reaction2 H2SO4 Concentrated Sulfuric Acid H2SO4->Reaction2 Final_Product 6-bromo-7-methyl-1H- indole-2,3-dione Reaction2->Final_Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures for the synthesis of substituted isatins.

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (2.2 equivalents) in water.

  • Add a solution of 3-bromo-2-methylaniline (1.0 equivalent) in water containing hydrochloric acid.

  • Add sodium sulfate to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to allow the isonitrosoacetanilide intermediate to precipitate.

  • Filter the solid, wash with cold water, and dry to yield the crude intermediate.

Step 2: Cyclization to this compound

  • Carefully add the dried N-(3-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., at 60-80°C) with stirring.

  • Maintain the temperature and continue stirring for approximately 30-60 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Comparative Biological Activity

The biological activity of this compound can be compared with other substituted isatin derivatives to understand the influence of the bromo and methyl substituents on its therapeutic potential. The primary areas of investigation for isatin derivatives are anticancer and antimicrobial activities.

Anticancer Activity

Isatin derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]

The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of various substituted isatin derivatives against different cancer cell lines, providing a benchmark for evaluating the potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromoisatin analogA549 (Lung)2.13[2]
5,7-Dibromoisatin analogA549 (Lung)2.53[2]
5-Bromoisatin derivativeMCF-7 (Breast)Not Specified[3]
7-Bromoisatin derivativeNot SpecifiedNot Specified[3]
6-Bromo-2,3-disubstituted quinazolin-4(3H)-oneMCF-7 (Breast)Varies[4]
6-Bromo-2,3-disubstituted quinazolin-4(3H)-oneSW480 (Colorectal)Varies[4]

Note: Specific IC50 values for this compound are not yet available in the cited literature and would require experimental determination.

The anticipated mechanism of action for the anticancer activity of this compound involves the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

Anticancer_Pathway Isatin_Derivative 6-Bromo-7-methyl- 1H-indole-2,3-dione Kinase Protein Kinases (e.g., CDKs, Tyrosine Kinases) Isatin_Derivative->Kinase Inhibition Microtubules Microtubule Dynamics Isatin_Derivative->Microtubules Disruption Cell_Cycle Cell Cycle Arrest (G2/M phase) Kinase->Cell_Cycle Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Antimicrobial_Workflow Start Synthesized Compound: 6-bromo-7-methyl- 1H-indole-2,3-dione Screening Initial Screening (e.g., Disk Diffusion Assay) Start->Screening Quantitative Quantitative Assay (Broth Microdilution) Screening->Quantitative Active Result Determine MIC Value Quantitative->Result

References

Safety Operating Guide

Proper Disposal of 6-bromo-7-methyl-1H-indole-2,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-bromo-7-methyl-1H-indole-2,3-dione, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

I. Hazard Identification and Classification

Key Hazard Considerations:

  • Irritant: Likely to cause skin and eye irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: May cause respiratory tract irritation.[1][4]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and require special disposal methods.[5]

Hazard ClassificationDescriptionSource
Physical State Solid[4]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2][3]
Disposal Category Halogenated Organic Waste[5][6][7]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure.

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.[8]

  • Eye Protection: Chemical splash goggles or a face shield.[1][4]

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.[8]

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[9][10]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.[5][8]

Step 1: Waste Segregation

  • Crucial Step: Do not mix this compound with non-halogenated chemical waste.[6][11] This is critical as the disposal methods for these two streams are different and mixing them can increase disposal costs and environmental impact.

  • Keep this waste separate from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

Step 2: Container Selection and Labeling

  • Select a robust, leak-proof container with a secure screw-top lid that is compatible with halogenated organic solids.[7]

  • Clearly label the container with "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound."[7][11] Ensure all components of any mixture are listed with their approximate percentages.[6][11]

Step 3: Waste Collection

  • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[10][12]

  • For any residual material on lab equipment, use a solvent-moistened wipe to clean the surface and dispose of the wipe in the same halogenated waste container.

  • Keep the container securely closed when not in use.[5][7]

Step 4: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][5]

  • The storage area should be away from heat sources and direct sunlight.[8]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[5]

Step 5: Final Disposal

  • Once the container is nearly full (do not overfill), arrange for pickup by a licensed hazardous waste disposal service.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never dispose of this compound down the drain or in regular trash.[8][11]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[5][12]

  • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[1][4]

  • Clean the spill area with a suitable solvent and dispose of all cleaning materials in the same waste container.

  • Wash hands thoroughly after cleanup.[4]

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or environmental health and safety (EHS) office.[7]

  • Prevent entry into the affected area.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound identify_waste 1. Identify Waste Type (Halogenated Organic Solid) start->identify_waste ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe segregate 3. Segregate from Non-Halogenated Waste ppe->segregate container 4. Select & Label Designated Container segregate->container collect 5. Collect Waste (Minimize Dust) container->collect store 6. Store Securely in Satellite Accumulation Area collect->store spill Spill Occurs collect->spill disposal 7. Arrange for Professional Hazardous Waste Disposal store->disposal small_spill Small Spill Cleanup (Use Absorbent, Collect Waste) spill->small_spill Small large_spill Large Spill (Evacuate & Call EHS) spill->large_spill Large small_spill->collect large_spill->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance: 6-bromo-7-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of 6-bromo-7-methyl-1H-indole-2,3-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[2]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[2]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[1]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.[7][8][9][10][11]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12] A face shield should be used in conjunction with goggles, especially when handling larger quantities or if there is a splash hazard.[10][11]
Skin Chemical-Resistant Gloves and Lab CoatWear nitrile or neoprene gloves.[9] Gloves must be inspected before use and disposed of properly after handling the chemical. A lab coat or chemical-resistant suit is required to protect the body.[9]
Respiratory Air-Purifying RespiratorUse a NIOSH-approved air-purifying respirator with appropriate cartridges if working outside a fume hood or if dust/aerosol formation is likely.[3][7][9]
Footwear Closed-Toe ShoesChemical-resistant, closed-toe shoes are required in the laboratory.[10]

Operational and Disposal Plans

Handling and Storage
  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid inhalation of dust and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

Disposal

Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1][3] Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water.[1][3] Remove contaminated clothing and shoes.[1] If irritation persists, seek medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Prevent the spilled material from entering drains or waterways.[1]

Workflow for Chemical Spill Response

Chemical Spill Response Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.